(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Descripción
Propiedades
IUPAC Name |
(3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDNODAJKZARA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183465 | |
| Record name | Norcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-13-3 | |
| Record name | Norcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid: Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral molecule of significant interest in the fields of biochemistry and pharmacology. Its structural similarity to L-carnitine, an essential metabolite for fatty acid metabolism, positions it as a noteworthy subject for research into the modulation of cellular energy pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, a proposed synthetic route, and the biological implications of this compound, with a particular focus on its role as a potential modulator of carnitine biosynthesis.
Chemical Structure and Stereochemistry
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a derivative of butanoic acid featuring a hydroxyl group at the C-3 position and a dimethylamino group at the C-4 position. The designation "(R)" specifies the stereochemical configuration at the chiral center, C-3, which is crucial for its biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | (3R)-4-(dimethylamino)-3-hydroxybutanoic acid |
| CAS Number | 2921-13-3[1] |
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol [2] |
| SMILES | CN(C)CO |
| InChI Key | NXDDNODAJKZARA-GSVOUGTGSA-N |
The precise spatial arrangement of the hydroxyl group at the chiral center is a key determinant of the molecule's interaction with biological targets, such as enzymes.
Proposed Stereoselective Synthesis
Proposed Synthetic Pathway from (S)-3-hydroxy-γ-butyrolactone
Caption: Proposed synthetic workflow for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification and Halogenation of (S)-3-hydroxy-γ-butyrolactone
-
Dissolve (S)-3-hydroxy-γ-butyrolactone in an appropriate alcohol (e.g., ethanol) and an acid catalyst (e.g., sulfuric acid).
-
Heat the mixture to reflux to form the corresponding ethyl ester.
-
After cooling, treat the ester with a solution of hydrogen bromide in acetic acid to open the lactone ring and form the bromo-hydroxy ester intermediate.
Causality: The esterification step protects the carboxylic acid functionality. The subsequent treatment with HBr in acetic acid is a standard method for opening cyclic ethers and lactones to form halohydrins.
Step 2: Base-Induced Cyclization to form (R)-glycidic acid ester
-
Treat the bromo-hydroxy ester intermediate with a non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF).
-
This will induce an intramolecular Williamson ether synthesis, forming the (R)-glycidic acid ester (an epoxide).
Causality: The use of a strong base deprotonates the hydroxyl group, which then acts as a nucleophile to displace the bromide in an intramolecular SN2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the leaving group, leading to the desired (R) configuration of the epoxide.
Step 3: Ring Opening with Dimethylamine and Hydrolysis
-
Treat the (R)-glycidic acid ester with an aqueous solution of dimethylamine. The dimethylamine will act as a nucleophile and attack the less sterically hindered carbon of the epoxide ring.
-
Acidify the reaction mixture to protonate the resulting amino alcohol.
-
Finally, perform a basic hydrolysis (e.g., using NaOH) followed by acidification to convert the ester to the final carboxylic acid product, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Causality: The regioselective opening of the epoxide by dimethylamine at the terminal carbon is favored. The final hydrolysis step deprotects the carboxylic acid to yield the target molecule.
Biological Activity and Mechanism of Action
The primary biological significance of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid lies in its role as a potential inhibitor of L-carnitine biosynthesis. L-carnitine is crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[4][5]
Inhibition of γ-Butyrobetaine Hydroxylase (BBOX)
The final step in L-carnitine biosynthesis is the hydroxylation of γ-butyrobetaine (GBB) to L-carnitine, a reaction catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX).[6][7] It is hypothesized that (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, due to its structural similarity to GBB, acts as a competitive inhibitor of BBOX. By binding to the active site of the enzyme, it prevents the conversion of GBB to L-carnitine, thereby reducing the intracellular concentration of L-carnitine.
Caption: Inhibition of L-Carnitine synthesis by (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Therapeutic Implications
The modulation of carnitine levels through the inhibition of BBOX is a therapeutic strategy being explored for conditions such as ischemic heart disease.[2] By reducing the rate of fatty acid oxidation, the heart muscle can switch to glucose metabolism, which is more efficient under ischemic conditions and can reduce the accumulation of toxic long-chain acylcarnitines.[2]
Table 2: Comparative IC50 Values of BBOX Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Source |
| Mildronate | γ-Butyrobetaine Hydroxylase (BBOX) | 60 | [8] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | γ-Butyrobetaine Hydroxylase (BBOX) | 3 | [2] |
While the specific IC50 value for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is not yet reported, this table provides context for the potency of known inhibitors of the same enzyme.
Conclusion
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral molecule with significant potential in the study and modulation of cellular metabolism. Its stereospecific synthesis is achievable through logical adaptations of existing chemical methodologies for related compounds. The primary biological role of this molecule is believed to be the inhibition of γ-butyrobetaine hydroxylase, a key enzyme in the L-carnitine biosynthesis pathway. This inhibitory action has potential therapeutic applications, particularly in the context of cardiovascular diseases. Further research into the precise pharmacological profile and optimization of the synthetic route for this compound is warranted to fully elucidate its potential in drug development.
References
-
Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, methyl ester, (R). Available from: [Link].
-
Liepinsh, E., Makrecka-Kuka, M., Kuka, J., Vilskersts, R., Makarova, E., Cirule, H., Loza, E., Lola, D., Grinberga, S., Pugovics, O., Kalvins, I., & Dambrova, M. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. British journal of pharmacology, 172(5), 1319–1332. Available from: [Link].
- Google Patents. (1999). Process for the preparation of hydroxy substituted gamma butyrolactones.
-
Tars, K., Rumnieks, J., Zeltins, A., Kazaks, A., Kotelovica, S., Leonciks, A., Saripo, J., Viksna, A., Jaudzems, K., & Dambrova, M. (2014). Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase. Journal of medicinal chemistry, 57(6), 2213–2226. Available from: [Link].
- Google Patents. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Pochini, L., Scalise, M., Galluccio, M., & Indiveri, C. (2014). Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. PloS one, 9(10), e110556. Available from: [Link].
- Google Patents. (2004). Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone.
-
Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Molecules (Basel, Switzerland), 22(12), 2217. Available from: [Link].
-
ResearchGate. (2025). Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. Available from: [Link].
-
J&K Scientific. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic Acid | 542-06-3. Retrieved January 27, 2026, from [Link].
-
Dambrova, M., & Liepinsh, E. (2015). Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction. Journal of cardiovascular pharmacology, 45(5), 457–462. Available from: [Link].
-
Strijbis, K., Vaz, F. M., & Distel, B. (2010). Enzymology of the carnitine biosynthesis pathway. IUBMB life, 62(5), 357–362. Available from: [Link].
-
ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Retrieved January 27, 2026, from [Link].
-
ResearchGate. (n.d.). Carnitine biosynthesis pathway. Picture adapted from Vaz and Wanders... Retrieved January 27, 2026, from [Link].
-
ResearchGate. (2025). Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase. Available from: [Link].
-
DSpace@MIT. (2013). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids. Available from: [Link].
-
Tars, K., Rumnieks, J., Zeltins, A., Kazaks, A., Kotelovica, S., Leonciks, A., Saripo, J., Viksna, A., Jaudzems, K., & Dambrova, M. (2014). Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase. Chemical science, 5(8), 3245–3255. Available from: [Link].
-
ResearchGate. (2019). Biotechnological Production of Poly(3-Hydroxybutyrate-co-4-Hydroxybutyrate-co-3-Hydroxyvalerate) Terpolymer by Cupriavidus sp. DSM 19379. Available from: [Link].
-
Purdue Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved January 27, 2026, from [Link].
-
Royal Society of Chemistry. (2015). Asymmetric organocatalytic synthesis of tertiary azomethyl alcohols: key intermediates towards azoxy compounds and α-hydroxy-β-amino esters. Organic & Biomolecular Chemistry, 13(32), 8697-8706. Available from: [Link].
-
Fu, G. C. (2000). Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. Accounts of chemical research, 33(6), 412–420. Available from: [Link].
-
Semantic Scholar. (2015). Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones. Retrieved January 27, 2026, from [Link].
Sources
- 1. ethz.ch [ethz.ch]
- 2. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid: From a Tool in Carnitine Research to a Potential Therapeutic Agent
Abstract
This technical guide provides a comprehensive overview of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, a molecule of significant interest in the study of cellular metabolism and a potential therapeutic agent. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the exploration of L-carnitine biosynthesis and the strategic development of inhibitors for its key enzymes. This guide will delve into the scientific context of its emergence, its stereoselective synthesis, mechanism of action as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), and detailed protocols for its characterization.
The Central Role of L-Carnitine: A Historical Perspective
The story of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid begins with the discovery of L-carnitine. First isolated from meat extracts in 1905, L-carnitine was initially termed vitamin BT due to its essential role in the mealworm Tenebrio molitor[1]. It was later understood that while essential for some organisms, humans and other higher organisms can synthesize L-carnitine, making it a conditionally essential nutrient[1].
The critical function of L-carnitine in cellular metabolism was elucidated over several decades of research. It is now well-established that L-carnitine is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process essential for β-oxidation and subsequent energy production[2]. This transport is facilitated by a series of enzymes, collectively known as the carnitine shuttle. Given its vital role in energy metabolism, particularly in high-energy-demand tissues like cardiac and skeletal muscle, the biosynthesis of L-carnitine has been a subject of intense scientific scrutiny.
The L-Carnitine Biosynthesis Pathway: A Target for Modulation
L-carnitine is synthesized in a multi-step enzymatic pathway primarily in the liver, kidneys, and brain from the essential amino acids lysine and methionine[3]. The pathway involves four key enzymatic steps, starting from ε-N-trimethyllysine, which is derived from the post-translational modification of lysine residues in proteins[4].
The four key enzymes in the L-carnitine biosynthesis pathway are:
-
Trimethyllysine Hydroxylase (TMLH) : This enzyme hydroxylates ε-N-trimethyllysine to 3-hydroxy-N6-trimethyllysine.
-
Hydroxytrimethyllysine Aldolase (HTMLA) : This enzyme cleaves 3-hydroxy-N6-trimethyllysine to 4-trimethylaminobutyraldehyde and glycine.
-
Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH) : This enzyme oxidizes 4-trimethylaminobutyraldehyde to γ-butyrobetaine (GBB).
-
γ-Butyrobetaine Hydroxylase (BBOX) : This is the final and rate-limiting enzyme in the pathway, which hydroxylates γ-butyrobetaine to form L-carnitine[2][5].
The critical role of BBOX as the final regulatory step in L-carnitine production has made it an attractive target for pharmacological intervention. Inhibition of BBOX offers a direct means to modulate cellular levels of L-carnitine, a strategy with potential therapeutic applications in conditions where a shift in energy substrate utilization from fatty acids to glucose is desirable, such as in certain cardiovascular diseases.
Figure 1: The L-Carnitine Biosynthesis Pathway.
Emergence of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid in the Context of BBOX Inhibition
The development of inhibitors targeting γ-butyrobetaine hydroxylase (BBOX) has been a significant area of research. One of the earliest and most well-known BBOX inhibitors is Mildronate (3-(2,2,2-trimethylhydrazinium)propionate)[1][5]. Mildronate is a structural analog of γ-butyrobetaine (GBB) and acts as a competitive inhibitor of BBOX[1][5].
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid can be considered a structural analog of both the substrate (GBB) and the product (L-carnitine) of the BBOX-catalyzed reaction. Its discovery and investigation are therefore a logical progression in the field of BBOX inhibitor development, aimed at creating more potent and selective modulators of L-carnitine biosynthesis. While a precise date or seminal publication for its first synthesis is not readily apparent in the mainstream literature, its relevance is understood through the broader context of designing substrate-analog inhibitors for 2-oxoglutarate-dependent dioxygenases, the family to which BBOX belongs.
Stereoselective Synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
The stereochemistry at the C3 position is crucial for the biological activity of this molecule. The synthesis of the (R)-enantiomer requires a stereoselective approach. While a specific, detailed protocol for the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is not available in the reviewed literature, a plausible synthetic route can be constructed based on established methods for the asymmetric synthesis of β-hydroxy acids and their derivatives.
One such proposed route involves the asymmetric reduction of a suitable keto-ester precursor. This approach leverages the power of chiral catalysts to introduce the desired stereocenter with high enantioselectivity.
Proposed Synthetic Workflow:
Figure 2: Proposed Synthetic Workflow for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid.
Detailed Proposed Protocol:
-
Asymmetric Reduction of 4-(Dimethylamino)-3-oxobutanoic acid ester:
-
Rationale: This key step introduces the chiral center. The use of a chiral ruthenium-BINAP catalyst is a well-established method for the enantioselective reduction of β-keto esters.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the 4-(Dimethylamino)-3-oxobutanoic acid ester (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2[(R)-BINAP]) (typically 0.01-0.1 mol%).
-
Pressurize the vessel with hydrogen gas (H2) to a pressure of 10-50 atm.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting (R)-4-(Dimethylamino)-3-hydroxybutanoic acid ester by column chromatography on silica gel.
-
-
-
Ester Hydrolysis:
-
Rationale: The final step is the deprotection of the ester group to yield the free carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method.
-
Procedure:
-
Dissolve the purified (R)-4-(Dimethylamino)-3-hydroxybutanoic acid ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
-
-
Mechanism of Action: Inhibition of γ-Butyrobetaine Hydroxylase
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid acts as an inhibitor of γ-butyrobetaine hydroxylase (BBOX), the final enzyme in the L-carnitine biosynthesis pathway. As a structural analog of the natural substrate, γ-butyrobetaine (GBB), it is believed to act as a competitive inhibitor.
The catalytic mechanism of BBOX involves the binding of Fe(II) and 2-oxoglutarate to the active site, followed by the binding of GBB. This ternary complex then reacts with molecular oxygen to hydroxylate GBB, producing L-carnitine and succinate.
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid likely binds to the active site of BBOX, competing with GBB for the binding site. The structural similarity, particularly the quaternary ammonium group and the carboxylic acid moiety, allows it to occupy the active site and prevent the binding of the natural substrate. The presence of the hydroxyl group at the 3-position may also contribute to its binding affinity. By blocking the active site, the inhibitor prevents the hydroxylation of GBB, thereby halting the final step of L-carnitine synthesis.
Quantitative Analysis of BBOX Inhibition
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Mildronate | γ-Butyrobetaine Hydroxylase (BBOX) | 60 - 62 | [1][6] |
| Methyl-γ-butyrobetaine (Methyl-GBB) | γ-Butyrobetaine Hydroxylase (BBOX) | ~3 | [7] |
| Enarodustat | γ-Butyrobetaine Hydroxylase (BBOX) | ~0.10 | [6] |
| Desidustat | γ-Butyrobetaine Hydroxylase (BBOX) | ~0.42 | [6] |
| Vadadustat | γ-Butyrobetaine Hydroxylase (BBOX) | ~0.28 | [6] |
Table 1: Inhibitory Activity of Selected Compounds against γ-Butyrobetaine Hydroxylase (BBOX).
Experimental Protocol: Assay for BBOX Inhibition
To determine the inhibitory potential of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid on BBOX activity, a robust and reproducible assay is required. A common method involves monitoring the formation of the product, L-carnitine, or the consumption of a co-substrate. A continuous spectrophotometric assay is often preferred for its convenience and high-throughput capability.
Figure 3: Experimental Workflow for Assessing BBOX Inhibition.
Detailed Protocol for BBOX Inhibition Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM ascorbate and 0.2 mM FeSO4.
-
Enzyme Solution: Purified recombinant human γ-butyrobetaine hydroxylase (BBOX) diluted in assay buffer to the desired working concentration.
-
Substrate Solutions:
-
γ-Butyrobetaine (GBB) stock solution (e.g., 100 mM in water).
-
2-Oxoglutarate (2-OG) stock solution (e.g., 10 mM in water).
-
-
Inhibitor Solution: (R)-4-(Dimethylamino)-3-hydroxybutanoic acid dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, followed by serial dilutions to the desired concentrations.
-
-
Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (GBB and 2-OG) to each well.
-
Measurement: Immediately begin monitoring the reaction. A common method is to couple the production of succinate (a co-product of the BBOX reaction) to the reduction of a chromogenic or fluorogenic substrate by a subsequent enzymatic reaction. Alternatively, the depletion of 2-OG can be monitored.
-
Data Acquisition: Record the absorbance or fluorescence at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocity (rate of change in signal per unit time) for each inhibitor concentration.
-
Generate Inhibition Curve: Plot the percentage of enzyme activity remaining as a function of the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
Conclusion and Future Directions
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid represents a significant molecule in the field of metabolic research. Its history is intertwined with the broader understanding of L-carnitine's vital role in cellular energetics and the subsequent efforts to modulate this pathway. As a specific inhibitor of γ-butyrobetaine hydroxylase, it serves as a valuable chemical tool for studying the physiological consequences of reduced L-carnitine levels.
Future research will likely focus on several key areas:
-
Refinement of Synthesis: The development of more efficient and scalable enantioselective synthetic routes will be crucial for making this compound more accessible for research and potential clinical development.
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, as well as its in vivo efficacy and safety profile.
-
Therapeutic Applications: Further investigation into its potential as a therapeutic agent for conditions such as heart failure, myocardial ischemia, and other metabolic disorders is warranted.
References
-
Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction. PubMed. [Link]
-
Crystal structure of human gamma-butyrobetaine hydroxylase. PubMed. [Link]
-
Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase. PubMed. [Link]
-
Carnitine - Health Professional Fact Sheet. Office of Dietary Supplements (ODS). [Link]
-
Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase. PMC - NIH. [Link]
-
Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. PubMed. [Link]
-
4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032. PubChem. [Link]
-
L-Carnitine | Linus Pauling Institute. Linus Pauling Institute. [Link]
-
Carnitine. Wikipedia. [Link]
-
Carnitine Biosynthesis Pathway. YouTube. [Link]
-
Modulating carnitine levels by targeting its biosynthesis – selective inhibition of γ-butyrobetaine hydroxylase. ResearchGate. [Link]
-
Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health. NIH. [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses Procedure. [Link]
-
Carnitine biosynthesis pathway. Picture adapted from Vaz and Wanders... ResearchGate. [Link]
-
Inhibited Carnitine Synthesis Causes Systemic Alteration of Nutrient Metabolism in Zebrafish. Frontiers. [Link]
-
The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. PMC - PubMed Central. [Link]
-
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]
-
LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. ResearchGate. [Link]
-
Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase. PubMed. [Link]
-
A simplified method for the measurement of gamma-butyrobetaine hydroxylase activity. PubMed. [Link]
-
Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
4-(Dimethylamino)butyric acid labeling for electrochemiluminescence detection of biological substances by increasing sensitivity with gold nanoparticle amplification. PubMed. [Link]
-
.gamma.-Butyrobetaine hydroxylase: stereochemical course of the hydroxylation reaction | Biochemistry. ACS Publications. [Link]
-
Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase | Request PDF. ResearchGate. [Link]
-
Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters | Request PDF. ResearchGate. [Link]
-
Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. MDPI. [Link]
-
Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition. PubMed. [Link]
-
Crystal structure of human gamma-butyrobetaine hydroxylase. ResearchGate. [Link]
-
Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. Scite.ai. [Link]
-
CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3 - Blogs. Cardiff University. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. [Link]
-
Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine. PubMed. [Link]
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry (RSC Publishing). [Link]
-
DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich. [Link]
-
Crystal structure of human gamma-butyrobetaine hydroxylase. PlumX. [Link]
-
Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PMC - PubMed Central. [Link]
-
An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]
-
Beta-Galactosidase Activity Assay. Roth Lab. [Link]
-
γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. PMC - NIH. [Link]
-
Conformational changes during BBOX inhibition/catalysis. The combined... | Download Scientific Diagram. ResearchGate. [Link]
- Comparison of the substrate selectivity and biochemical properties of human and bacterial γ-butyrobetaine hydroxylase. [No source found]
-
Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Enzyme Assay Protocol. Sandiego. [Link]
-
gamma-Butyrobetaine Hydroxylase Activity Is Not Rate Limiting for Carnitine Biosynthesis in the Human Infant. PubMed. [Link]
-
γ-Butyrobetaine hydroxylase. Structural characterization of the Pseudomonas enzyme. PubMed. [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
- 1. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human gamma-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. gamma-Butyrobetaine hydroxylase. Structural characterization of the Pseudomonas enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
A-731: An In-Depth Technical Guide to the Potential Mechanism of Action of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Executive Summary:
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, designated herein as A-731, is a novel synthetic compound for which the mechanism of action has not been extensively characterized in public-domain literature. This technical guide addresses this knowledge gap by proposing a scientifically grounded, hypothetical mechanism of action based on its striking structural similarity to the endogenous molecule L-carnitine ((R)-3-hydroxy-4-trimethylammoniobutanoate). L-carnitine is a critical facilitator of cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] This guide postulates that A-731 acts as a modulator of the L-carnitine shuttle system. We will dissect the established L-carnitine pathway, propose potential points of interaction for A-731, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and novel therapeutic agents.
Introduction: The L-Carnitine Archetype
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid (A-731) is a chiral small molecule with a core structure highly analogous to L-carnitine. Both molecules share the (R)-3-hydroxybutanoic acid backbone, a key feature for interaction with the carnitine acyltransferase enzyme family. The primary structural divergence lies in the nature of the amino group at the 4-position: A-731 possesses a tertiary dimethylamino group, whereas L-carnitine has a quaternary trimethylammonio group. This subtle yet significant difference in charge and steric bulk is the foundation for our hypothesis that A-731 may act as a competitive inhibitor, a modulator, or even a substrate for the enzymatic and transport machinery of the L-carnitine system.
L-carnitine is a conditionally essential nutrient, endogenously synthesized from lysine and methionine, and also obtained from dietary sources.[1][3] Its principal and most well-understood function is its indispensable role in the carnitine shuttle, a multi-step process that facilitates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, the site of β-oxidation.[2][3][4] By enabling the conversion of fats into usable energy, the carnitine shuttle is vital for the metabolic function of high-energy-demand tissues such as skeletal and cardiac muscle.[2]
This guide will proceed by first detailing the canonical L-carnitine shuttle mechanism. Subsequently, we will propose and explore the potential mechanisms by which A-731 could interact with this system. Finally, we will present robust experimental protocols to empirically test these hypotheses.
Part 1: The Foundational Framework - The L-Carnitine Shuttle
The transport of long-chain fatty acids into the mitochondria is a meticulously orchestrated process involving three key enzymatic and transport proteins:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme of the carnitine shuttle.[5] It catalyzes the transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine and releasing coenzyme A.[6][7]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, embedded in the inner mitochondrial membrane, functions as an antiporter.[8][9] It facilitates the translocation of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in a 1:1 exchange for a molecule of free carnitine from the matrix.[10]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, facing the matrix, CPT2 catalyzes the reverse reaction of CPT1. It transfers the acyl group from acylcarnitine back to coenzyme A, regenerating fatty acyl-CoA within the matrix and liberating free carnitine.[2] The reformed fatty acyl-CoA is now available for β-oxidation, and the free carnitine is transported back to the intermembrane space by CACT to continue the cycle.
This cyclical process is tightly regulated, primarily at the level of CPT1, which is allosterically inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis.[2] This ensures that fatty acid oxidation is suppressed when the cell is in a state of active fatty acid synthesis.[2]
Figure 2: CPT1A Inhibition Assay Workflow
Protocol 2: Cellular Uptake Assay
This assay will determine if A-731 competes with L-carnitine for cellular uptake.
Objective: To assess the ability of A-731 to inhibit the uptake of radiolabeled L-carnitine into cells expressing the OCTN2 transporter.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses OCTN2 (e.g., HEK293 cells) or a cell line engineered to overexpress OCTN2. [11]2. Preparation of Cells: Seed the cells in a multi-well plate and grow to confluence.
-
Uptake Experiment: Wash the cells with a sodium-containing uptake buffer. [11]Then, incubate the cells with a solution containing a fixed concentration of radiolabeled L-carnitine (e.g., [3H]L-carnitine) and varying concentrations of A-731 or unlabeled L-carnitine (as a positive control). [12]4. Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process. [12]5. Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [3H]L-carnitine uptake for each concentration of A-731. Determine the Ki (inhibition constant) for A-731.
Data Presentation:
| Compound | Ki (µM) |
| A-731 | TBD |
| Unlabeled L-Carnitine | ~5 µM |
Conclusion and Future Directions
The structural analogy between (R)-4-(Dimethylamino)-3-hydroxybutanoic acid (A-731) and L-carnitine provides a strong rationale for investigating its effects on the carnitine shuttle and fatty acid metabolism. The proposed mechanisms—competitive inhibition of CPT1, fraudulent transport, and inhibition of cellular uptake—are experimentally testable through the detailed protocols provided in this guide. The results of these experiments will be crucial in elucidating the precise mechanism of action of A-731 and will inform its potential development as a novel therapeutic agent for metabolic disorders. Further studies, including mass spectrometry-based analysis of acylcarnitine profiles in A-731-treated cells, will provide a more comprehensive understanding of its metabolic consequences.
References
-
JJ Medicine. (2018). Carnitine Shuttle | Purpose and Mechanism. YouTube. [Link]
-
Longo, N., et al. (2016). Carnitine Transport and Fatty Acid Oxidation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(12), 2422-2435. [Link]
-
Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. Current Drug Metabolism, 12(7), 667-678. [Link]
-
Wikipedia. (2023). Carnitine. [Link]
-
Chen, Y., et al. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 22. [Link]
-
Wikipedia. (2023). Carnitine palmitoyltransferase I. [Link]
-
Shibata, M., et al. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Molecular Genetics and Metabolism, 107(3), 418-423. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. [Link]
-
Chen, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1138103. [Link]
-
Xu, Y., et al. (2023). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv. [Link]
-
Pochini, L., et al. (2021). Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2). Journal of Biological Chemistry, 296, 100057. [Link]
- Google Patents. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
-
Al-Juhaish, M. A., & Al-Amran, F. G. (2020). The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD). Nutrients, 12(9), 2795. [Link]
-
National Center for Biotechnology Information. (2022). Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews®. [Link]
-
Consensus. (n.d.). What is L-Carnitine mechanism of action?. [Link]
-
Patsnap. (2024). What are CPT1 activators and how do they work?. [Link]
-
Murthy, M. S., & Pande, S. V. (1984). Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria. The Journal of Biological Chemistry, 259(14), 9082–9089. [Link]
-
Uddin, M. S., et al. (2021). The Alteration of L-Carnitine Transport and Pretreatment Effect under Glutamate Cytotoxicity on Motor Neuron-Like NSC-34 Lines. International Journal of Molecular Sciences, 22(16), 8779. [Link]
-
National Center for Biotechnology Information. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. [Link]
-
Wang, Y., et al. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces, 16(9), 10835–10845. [Link]
Sources
- 1. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine - Wikipedia [en.wikipedia.org]
- 3. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 7. What are CPT1 activators and how do they work? [synapse.patsnap.com]
- 8. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carnitine-Acylcarnitine Translocase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 10. Mechanism of carnitine acylcarnitine translocase-catalyzed import of acylcarnitines into mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid physical and chemical properties
An In-depth Technical Guide to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid: Physicochemical Properties, Synthesis, and Analytical Methodologies
Introduction
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral molecule of significant interest in the pharmaceutical industry. Its structural similarity to L-carnitine and its role as a key synthetic intermediate and known impurity underscore the need for a comprehensive understanding of its properties. This guide provides an in-depth analysis of the physicochemical characteristics, stereoselective synthesis, and analytical characterization of this compound. The methodologies and insights presented herein are designed to empower researchers in drug discovery, process development, and quality control with the technical knowledge required for its effective utilization and analysis.
Chemical Identity and Structural Analysis
The functionality of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is dictated by its unique molecular architecture. It possesses three key functional groups: a carboxylic acid, a secondary alcohol, and a tertiary amine. The stereochemistry at the C3 position, designated as (R), is crucial for its application in stereospecific syntheses, most notably that of L-carnitine.
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |
| CAS Number | 2921-13-3 | |
| Racemate CAS | 542-06-3 | |
| Synonym | Levocarnitine Impurity N3 | |
| Molecular Formula | C₆H₁₃NO₃ | |
| Molecular Weight | 147.17 g/mol | |
| SMILES | CN(C)CO |
| InChI Key | NXDDNODAJKZARA-VKHMYHEASA-N | |
The presence of acidic (carboxylic acid) and basic (tertiary amine) centers makes the molecule zwitterionic at physiological pH. The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, contributing to its solubility in polar solvents. The chiral center at C3 is the defining feature for its use as a stereospecific building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, developing analytical methods, and formulating drug products.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Rationale / Source(s) |
|---|---|---|
| Appearance | White crystalline solid. | |
| Solubility | Soluble in polar solvents (e.g., water, methanol). Exhibits both hydrophilic and lipophilic characteristics. | The presence of multiple hydrogen bonding groups (hydroxyl, carboxyl) and the polar tertiary amine enhances solubility in polar media. |
| Melting Point | Experimental data not readily available in cited literature. The related compound (R)-3-Hydroxybutanoic acid melts at 49-50 °C. | The strong intermolecular forces from hydrogen bonding and ionic interactions in the crystalline state suggest a relatively high melting point, likely higher than its non-amino counterpart. |
Stereoselective Synthesis and Reactivity
The synthesis of enantiomerically pure (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is critical for its use in pharmaceutical applications. The most logical and field-proven approaches involve the use of a chiral starting material to ensure the correct stereochemistry in the final product. A common strategy is the nucleophilic substitution of a suitable chiral C4 building block with dimethylamine.
Synthetic Strategy: Nucleophilic Ring-Opening
A robust method for preparing the target molecule involves the ring-opening of a chiral epoxide, such as methyl (R)-3,4-epoxybutyrate, with dimethylamine. This strategy is efficient as the epoxide ring is highly strained and susceptible to nucleophilic attack, and the reaction is often highly regioselective, with the amine attacking the less hindered C4 position.
Experimental Protocol: Synthesis from Methyl (R)-3,4-epoxybutyrate
This protocol describes a two-step synthesis involving the ring-opening of a chiral epoxide followed by saponification of the resulting ester.
Step 1: Nucleophilic Ring-Opening
-
In a pressure-rated reaction vessel, dissolve methyl (R)-3,4-epoxybutyrate (1.0 eq) in a suitable solvent such as methanol or isopropanol (approx. 5-10 volumes).
-
Cool the solution to 0-5 °C using an ice bath.
-
Carefully add a solution of dimethylamine (2.0-3.0 eq, typically as a 40% aqueous solution or a 2M solution in THF/methanol) to the reaction mixture while maintaining the low temperature.
-
Seal the vessel and allow the reaction to warm to room temperature, then heat to 40-50 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting epoxide is consumed (typically 12-24 hours).
-
Upon completion, cool the mixture and remove the solvent and excess dimethylamine under reduced pressure. The resulting crude product is methyl (R)-4-(dimethylamino)-3-hydroxybutanoate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in water (5-10 volumes).
-
Add sodium hydroxide (1.05 eq, as a 1M aqueous solution) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC or HPLC until the ester is no longer detectable (typically 2-4 hours).
-
Carefully neutralize the reaction mixture to pH ~7.0 using hydrochloric acid.
-
The resulting aqueous solution of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid can be purified by ion-exchange chromatography or used directly in subsequent steps after a suitable workup to remove inorganic salts.
Caption: Synthetic workflow for (R)-4-(dimethylamino)-3-hydroxybutanoic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound. A multi-technique approach is recommended.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will provide structural confirmation. Expected signals include: a singlet for the N-methyl protons (~2.2-2.4 ppm), multiplets for the diastereotopic methylene protons at C2 and C4, and a multiplet for the proton at the chiral center (C3).
-
¹³C NMR: The carbon spectrum should show six distinct signals corresponding to each carbon atom in the molecule, confirming the absence of major impurities.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The compound should show a prominent [M+H]⁺ ion at m/z 148.1. Tandem MS (MS/MS) can be used to confirm the structure through characteristic fragmentation patterns.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for this class of compounds.
Protocol: Chiral HPLC for Enantiomeric Purity
This protocol provides a self-validating system for determining the enantiomeric excess (e.e.) of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Objective: To separate the (R) and (S) enantiomers and quantify the enantiomeric excess.
-
Column Selection: A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H), is the recommended starting point due to their proven efficacy for acidic chiral compounds.
-
Mobile Phase Preparation: A normal-phase mobile phase is typically most effective. Prepare a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Add an acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA), to suppress the ionization of the carboxylic acid and improve peak shape.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization (Causality):
-
If resolution is poor, systematically vary the Hexane/Isopropanol ratio. Increasing the alcohol content generally decreases retention time but may also affect selectivity.
-
The choice of alcohol modifier (e.g., ethanol vs. isopropanol) can significantly impact selectivity.
-
Adjusting the column temperature can also fine-tune the separation; lower temperatures often improve resolution.
-
-
Data Analysis:
-
Inject a racemic standard to identify the elution order of the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) of the sample using the peak areas of the two enantiomers: % e.e. = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100
-
Caption: Analytical workflow for determining enantiomeric purity via Chiral HPLC.
Significance in Drug Development
The primary importance of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid lies in its direct structural relationship to L-carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate). L-carnitine is an essential molecule responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Synthetic Precursor: This compound is a key intermediate in several patented synthetic routes to L-carnitine. The synthesis involves the quaternization of the tertiary nitrogen atom with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt characteristic of carnitine.
-
Process Impurity: In the manufacturing of L-carnitine, incomplete methylation can lead to the presence of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid as a process-related impurity. Regulatory agencies require that all impurities in an active pharmaceutical ingredient (API) be identified and quantified. Therefore, having access to this compound as a reference standard is crucial for developing and validating analytical methods for quality control of L-carnitine.
Caption: Relationship of the title compound to L-carnitine and its roles.
Safety and Handling
Based on GHS data for the racemic mixture, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid should be handled with appropriate care.
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is more than a simple chemical; it is a critical chiral building block with direct relevance to the pharmaceutical industry. Its value as a precursor and potential impurity in the synthesis of L-carnitine makes a detailed understanding of its properties, synthesis, and analysis indispensable. The protocols and data presented in this guide provide a solid foundation for researchers to confidently work with this important molecule, ensuring both efficiency in synthesis and rigor in quality assessment.
References
-
PubChem. (R)-3-Hydroxybutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Acta Chemica Scandinavica. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). [Link]
-
Al-Majed, A. A., & El-Azab, A. S. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 11(15), 8694–8714. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]
-
Request PDF. Analytical chiral separation methods (IUPAC Recommendations 1997). [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Google Patents.
-
Lohmann Information. The Physiological Role of L-Carnitine. [Link]
Molecular formula and weight of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
This guide provides a comprehensive technical overview of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, a chiral molecule of significant interest in metabolic research and drug development. We will delve into its chemical and physical properties, explore plausible synthetic and analytical methodologies, discuss its mechanism of action as a modulator of carnitine biosynthesis, and outline critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.
Core Molecular and Physicochemical Properties
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, also known as (3R)-4-(dimethylamino)-3-hydroxybutanoic acid, is a derivative of butanoic acid featuring a hydroxyl group at the third carbon and a dimethylamino group at the fourth carbon.[1] The "(R)" designation specifies the stereochemistry at the chiral center (C3), which is crucial for its biological activity.
The presence of a carboxylic acid, a hydroxyl group, and a tertiary amine makes the molecule polar and influences its solubility and reactivity.[1] It is typically a white crystalline solid at room temperature.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₃ | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| CAS Number | 2921-13-3 | [1] |
| IUPAC Name | (3R)-4-(dimethylamino)-3-hydroxybutanoic acid | [1][2] |
| Synonyms | DMHA, (R)-GABOB dimethylated | [1] |
| Physical State | White crystalline solid | [1] |
| InChI | InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | [1][2] |
| SMILES | CN(C)CCC(=O)O | [1] |
Below is a two-dimensional representation of the chemical structure of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid.
Caption: Proposed workflow for the asymmetric synthesis of the target molecule.
Experimental Protocol: Asymmetric Synthesis (Hypothetical)
This protocol is adapted from general principles of asymmetric synthesis of related β-hydroxy acids. [3]
-
Asymmetric Reduction:
-
To a solution of ethyl 4-chloroacetoacetate in methanol, add a catalytic amount of a chiral ruthenium-BINAP complex.
-
Pressurize the reaction vessel with hydrogen gas (10-20 bar) and stir at 50-70°C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, evaporate the solvent under reduced pressure to obtain crude (R)-ethyl 4-chloro-3-hydroxybutanoate.
-
-
Dimethylamination:
-
Dissolve the crude chloro-alcohol in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of dimethylamine (as a solution in THF or as a gas) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the resulting dimethylammonium chloride salt and concentrate the filtrate to yield crude (R)-ethyl 4-(dimethylamino)-3-hydroxybutanoate.
-
-
Hydrolysis and Purification:
-
Dissolve the crude amino ester in a mixture of ethanol and water.
-
Add one equivalent of sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Purify the final product by ion-exchange chromatography to yield pure (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the N-dimethyl protons, the methylene groups of the butanoic acid backbone, and the methine proton at the chiral center. |
| ¹³C NMR | Signals for the N-dimethyl carbons, the four carbons of the butanoic acid backbone (including the carbonyl carbon). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (147.17 g/mol ). |
| Chiral HPLC | A single peak when using a chiral stationary phase, confirming enantiomeric purity. |
Experimental Protocol: HPLC Analysis (Hypothetical)
This protocol is based on a method for a similar compound and would require optimization. [4]
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid. The exact ratio needs to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Injection Volume: 10 µL.
Mechanism of Action and Biological Significance
The primary biological role of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is as an inhibitor of γ-butyrobetaine dioxygenase (BBOX), also known as γ-butyrobetaine hydroxylase. [5][6]BBOX is a non-heme iron-containing enzyme that catalyzes the final step in the biosynthesis of L-carnitine: the hydroxylation of γ-butyrobetaine (GBB). [7] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key process in cellular energy production. [5]By inhibiting BBOX, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid effectively reduces the endogenous synthesis of L-carnitine. This modulation of fatty acid metabolism has potential therapeutic applications, particularly in cardiovascular diseases where a shift from fatty acid to glucose oxidation can be beneficial. [8]
Caption: Inhibition of L-carnitine synthesis by targeting the BBOX enzyme.
This mechanism of action is shared by the well-known cardioprotective drug mildronate (meldonium), which is also a GBB analog. [5][8]Research into novel BBOX inhibitors like (R)-4-(Dimethylamino)-3-hydroxybutanoic acid aims to develop compounds with improved potency and pharmacokinetic profiles. [5][6]
Pharmacokinetics and Toxicology (Inferred)
Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and toxicological data for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid are not extensively documented in publicly available literature. However, inferences can be drawn from related compounds.
The structural similarity to γ-hydroxybutyric acid (GHB) suggests that it may be a substrate for monocarboxylate transporters, which would influence its absorption and distribution. [9]The pharmacokinetics of such small, polar molecules can be complex, potentially involving nonlinear processes. [9][10]
Safety and Handling
Based on the available GHS classifications, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid should be handled with appropriate precautions. [2]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a molecule with compelling potential as a modulator of cellular metabolism through the inhibition of L-carnitine biosynthesis. Its stereospecificity is key to its interaction with γ-butyrobetaine dioxygenase. While further research is needed to fully elucidate its pharmacokinetic profile and to develop optimized synthetic and analytical protocols, the foundational knowledge presented in this guide provides a strong basis for future investigations. As with any biologically active compound, adherence to strict safety protocols during handling and experimentation is essential.
References
-
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybutanoic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). (R) synthesis technique of 3 hydroxybutyric acids and its salt.
-
SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]
-
PubMed Central. (n.d.). Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]
-
PubMed. (2014). Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase. Retrieved from [Link]
-
ScienceDirect. (2019). RIFM fragrance ingredient safety assessment, 4-hydroxybutanoic acid lactone, CAS Registry Number 96-48-0. Retrieved from [Link]
-
Wikipedia. (n.d.). Gamma-butyrobetaine dioxygenase. Retrieved from [Link]
-
PubMed. (2021). Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency. Retrieved from [Link]
-
ACS Publications. (n.d.). Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against γ-Butyrobetaine Hydroxylase. Retrieved from [Link]
-
PubMed. (2021). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. Retrieved from [Link]
Sources
- 1. CAS 2921-13-3: (3R)-4-(dimethylamino)-3-hydroxybutanoic ac… [cymitquimica.com]
- 2. 4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting carnitine biosynthesis: discovery of new inhibitors against γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer-specific pharmacokinetics of D,L-3-hydroxybutyrate: Implications for the treatment of multiple acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Investigating (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Section 1: Introduction and Strategic Overview
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, hereafter referred to as DMHBA, is an intriguing small molecule with limited characterization in public literature.[1][2] Its structure, however, provides a clear rationale for a hypothesis-driven investigation. DMHBA is a chiral derivative of butanoic acid featuring a hydroxyl group at the C3 (beta) position and a dimethylamino group at the C4 (gamma) position.[3] This architecture makes it a structural analog of two key endogenous molecules:
-
L-carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate): A crucial transporter of long-chain fatty acids into the mitochondria for β-oxidation and energy production.[4][5] DMHBA shares the (R)-stereochemistry at the hydroxylated carbon and a quaternized or tertiary amine, suggesting it may interact with or modulate fatty acid metabolism. One vendor source suggests it may inhibit carnitine biosynthesis.[6]
-
Gamma-amino-beta-hydroxybutyric acid (GABOB): A metabolite of the principal inhibitory neurotransmitter, GABA.[7][8] GABOB has known neuromodulatory effects. The core 4-amino-3-hydroxybutanoic acid structure is present in DMHBA, albeit with N-dimethylation, pointing towards potential activity at GABA receptors or transporters.[9]
This guide, therefore, presents a dual-pronged experimental strategy to elucidate the biological function of DMHBA. We will outline protocols to test two primary hypotheses:
-
Hypothesis 1 (Metabolic Modulation): DMHBA modulates mitochondrial function and cellular metabolism, potentially by interacting with the carnitine transport system or other metabolic pathways.
-
Hypothesis 2 (Neuromodulatory Activity): DMHBA exhibits activity within the central nervous system by interacting with the GABAergic system.
The following sections provide comprehensive, field-tested protocols designed to rigorously evaluate these hypotheses, moving from foundational in vitro characterization to more complex in vivo validation.
Figure 1. A high-level overview of the proposed experimental workflow for characterizing DMHBA, progressing from initial in vitro toxicity and functional screening to targeted in vivo validation studies.
Section 2: Foundational In Vitro Analysis
Before proceeding to complex functional assays, it is critical to establish the basic cytotoxic profile of DMHBA to determine appropriate concentration ranges for subsequent experiments.
Protocol: Cell Viability Assessment via MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as an effective proxy for cell viability.[10] This step is essential to distinguish true biological modulation from effects caused by cytotoxicity.
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A standard model for liver metabolism.
-
SH-SY5Y (Human Neuroblastoma): A common model for neuronal function and metabolism.[11]
-
L929 (Mouse Fibroblast): A standard cell line for general biocompatibility testing.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of DMHBA (e.g., ranging from 1 µM to 10 mM) in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the DMHBA dilutions to each well. Include vehicle-only (e.g., PBS or DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined via non-linear regression. For all subsequent in vitro assays, use DMHBA concentrations well below the determined IC₅₀ value (e.g., < IC₁₀).
Section 3: Investigating Metabolic Modulation (Hypothesis 1)
Based on its structural similarity to L-carnitine, a primary hypothesis is that DMHBA influences mitochondrial respiration and fatty acid metabolism.[13]
Protocol: Mitochondrial Function Assessment via Seahorse XF Analyzer
Rationale: The Agilent Seahorse XF Cell Mito Stress Test is the gold-standard for assessing mitochondrial function in real-time.[14] It measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration. This assay will directly test if DMHBA impacts cellular bioenergetics.
Cell Line: HepG2 or C2C12 (mouse myoblasts) are excellent choices due to their high metabolic activity.
Step-by-Step Protocol:
-
Plate Hydration: The day before the assay, add 200 µL of sterile water to each well of a Seahorse XF utility plate, place the sensor cartridge on top, and incubate overnight at 37°C in a non-CO₂ incubator to hydrate the sensors.[15]
-
Cell Seeding: Seed HepG2 cells into a Seahorse XF cell culture microplate at an optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
Medium Exchange: On the day of the assay, remove the growth medium and wash once with pre-warmed Seahorse XF Base Medium supplemented with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM). Finally, add 180 µL of this assay medium to each well.[16]
-
Incubation: Place the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.
-
Compound Loading: During incubation, load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test. The test involves sequential injections of:
-
Port A: DMHBA (at a pre-determined, non-toxic concentration) or vehicle.
-
Port B: Oligomycin (1.0 µM), an ATP synthase inhibitor.
-
Port C: FCCP (1.0 µM), a protonophore that uncouples mitochondrial respiration.
-
Port D: Rotenone/Antimycin A (0.5 µM), Complex I and III inhibitors to shut down mitochondrial respiration.[17]
-
-
Assay Execution: Load the sensor cartridge into the Seahorse XF Analyzer for calibration, then replace the utility plate with the cell plate to begin the assay.
-
Data Analysis: The instrument software will calculate key parameters. Compare the DMHBA-treated wells to the vehicle controls.
Data Presentation: Key Parameters from Mito Stress Test
| Parameter | Description | Expected Outcome if DMHBA Impairs Carnitine Shuttle |
|---|---|---|
| Basal Respiration | Baseline oxygen consumption rate (OCR). | May decrease if fatty acid oxidation (FAO) is a primary energy source. |
| ATP Production | OCR decrease after Oligomycin injection. | May decrease if FAO-derived acetyl-CoA is reduced. |
| Maximal Respiration | OCR after FCCP injection, revealing mitochondrial capacity. | May decrease, indicating reduced respiratory capacity. |
| Spare Capacity | Difference between Maximal and Basal Respiration. | May decrease, suggesting reduced ability to respond to stress. |
| Proton Leak | OCR remaining after Oligomycin injection. | Unlikely to be directly affected. |
| Non-Mito. Respiration | OCR remaining after Rotenone/Antimycin A. | Should be unaffected. |
Figure 2. Hypothesized metabolic mechanism where DMHBA inhibits the carnitine shuttle, reducing the transport of fatty acids into the mitochondria and thus lowering the rate of β-oxidation and subsequent energy production.
Section 4: Investigating Neuromodulatory Activity (Hypothesis 2)
The structural similarity of DMHBA to GABOB and GABA itself necessitates an investigation into its potential effects on the GABAergic system.[18][[“]]
Protocol: GABA-A Receptor Radioligand Binding Assay
Rationale: A competitive radioligand binding assay is a direct method to determine if a compound binds to a specific receptor and to quantify its binding affinity (Ki).[20] We will test if DMHBA can displace a known radioligand from the GABA-A receptor benzodiazepine site.
Materials:
-
Tissue Source: Whole rat brain cortex membranes.
-
Radioligand: [³H]-Muscimol, a potent GABA-A agonist.[21]
-
Non-specific control: Unlabeled GABA (10 mM).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortex in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g for 10 min at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.
-
Resuspend the pellet in ice-cold deionized water and re-centrifuge. Repeat this wash step three times with binding buffer (50 mM Tris-HCl, pH 7.4).[21]
-
Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
Set up assay tubes on ice. Each tube will have a final volume of 500 µL.
-
Total Binding: Add 50 µL binding buffer, 50 µL [³H]-Muscimol (final conc. ~5 nM), and 400 µL of membrane suspension (~100-200 µg protein).
-
Non-specific Binding: Add 50 µL of 10 mM GABA, 50 µL [³H]-Muscimol, and 400 µL of membrane suspension.
-
Competition: Add 50 µL of varying concentrations of DMHBA (e.g., 1 nM to 1 mM), 50 µL [³H]-Muscimol, and 400 µL of membrane suspension.
-
-
Incubation: Incubate all tubes at 4°C for 45 minutes.[21]
-
Termination: Rapidly terminate the reaction by vacuum filtration over GF/B glass fiber filters, followed by three quick washes with ice-cold binding buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of DMHBA. Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 3. A diagram of a GABA-A receptor. The binding of GABA opens a chloride channel, leading to neuronal inhibition. DMHBA is hypothesized to bind to the receptor, potentially modulating this activity.
Section 5: In Vivo Experimental Models
Positive results from in vitro assays provide the justification for progressing to more complex and physiologically relevant in vivo models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol: Mouse Metabolic Phenotyping
Rationale: To validate in vitro metabolic findings, a comprehensive in vivo assessment is necessary. This involves measuring whole-body energy homeostasis and insulin sensitivity in response to DMHBA administration.[22]
Animal Model: C57BL/6J mice (male, 8-10 weeks old) are a standard model for metabolic studies.
Experimental Design:
-
Acclimation: Acclimate mice to single housing for one week.
-
Administration: Administer DMHBA or vehicle via intraperitoneal (IP) injection or oral gavage daily for a specified period (e.g., 14 days). Dose should be determined from pilot toxicology studies.
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).[23]
-
Record baseline blood glucose from a tail snip.
-
Administer an IP injection of glucose (1 g/kg).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Interpretation: Impaired glucose clearance in the DMHBA group could suggest insulin resistance or altered glucose metabolism.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Record baseline blood glucose.
-
Administer an IP injection of insulin (e.g., 0.75 U/kg).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Interpretation: A blunted glucose-lowering response in the DMHBA group indicates insulin resistance.
-
-
Comprehensive Lab Animal Monitoring System (CLAMS):
-
Acclimate mice to metabolic cages for 24-48 hours.[23]
-
Record data for at least 24 hours, measuring O₂ consumption (VO₂), CO₂ production (VCO₂), respiratory exchange ratio (RER = VCO₂/VO₂), food intake, and locomotor activity.
-
Interpretation: Changes in RER can indicate shifts in substrate utilization (RER ~1.0 for carbohydrates, ~0.7 for fats). Altered VO₂ suggests changes in overall energy expenditure.
-
Protocol: Mouse Behavioral Phenotyping (Elevated Plus Maze)
Rationale: If DMHBA shows affinity for GABA receptors, it may have anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects. The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents.
Animal Model: C57BL/6J or BALB/c mice (male, 8-10 weeks old).
Step-by-Step Protocol:
-
Acclimation: Handle mice for several days prior to testing to reduce handling stress.
-
Administration: Administer a single acute dose of DMHBA or vehicle via IP injection 30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Interpretation: Anxiolytic compounds (like benzodiazepines, which enhance GABA-A function) typically increase the time spent and entries into the open arms. An anxiogenic effect would be the opposite. No change in total distance traveled is important to confirm that the effects are specific to anxiety and not due to sedation or hyperactivity.
Section 6: Conclusion and Future Directions
This document provides a logical, structured, and robust framework for the initial characterization of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid. By systematically testing its effects on metabolic and neuronal systems in both in vitro and in vivo settings, researchers can build a comprehensive profile of this novel compound's biological activity. Positive findings in any of these assays would warrant deeper mechanistic studies, such as electrophysiology to assess direct effects on neuronal firing, or metabolomic analysis to identify specific metabolic pathway alterations.
References
-
PubChem. 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Yánez, L., et al. (2022). Production of (R)-3-hydroxybutyric acid from methane by in vivo depolymerization of polyhydroxybutyrate in Methylocystis parvus OBBP. Bioresource Technology. Available from: [Link]
-
Krajewska, S., et al. (2023). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. MDPI. Available from: [Link]
-
J&K Scientific. 4-(Dimethylamino)-3-hydroxybutanoic Acid. Available from: [Link]
-
Wikipedia. γ-Hydroxybutyric acid. Available from: [Link]
-
Xiong, R., et al. (2024). 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation. PubMed Central. Available from: [Link]
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. Available from: [Link]
-
Verhaeghe, T., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PubMed Central. Available from: [Link]
-
Vilà, L., et al. (2019). Considerations and guidelines for mouse metabolic phenotyping in diabetes research. PubMed Central. Available from: [Link]
-
Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. Available from: [Link]
-
Pekala, J., et al. (2011). L-carnitine--metabolic functions and meaning in humans life. PubMed. Available from: [Link]
-
Puts, N.A. & Edden, R.A. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. PubMed Central. Available from: [Link]
-
Nath, A., et al. (2012). Enhanced production of 3-hydroxybutyric acid (3-HB) by in vivo depolymerization of polyhydroxybutyric acid in 3-HB dehydrogenase mutants of Methylobaterium sp. ZP24. ResearchGate. Available from: [Link]
-
Linus Pauling Institute. L-Carnitine. Oregon State University. Available from: [Link]
-
Morse, B.L. & Morris, M.E. (2013). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. PubMed Central. Available from: [Link]
-
Székely, M. & Garami, A. (2017). Body Temperature Measurements for Metabolic Phenotyping in Mice. Frontiers in Physiology. Available from: [Link]
-
University of North Carolina. GABA-A Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Available from: [Link]
-
protocols.io. (2021). Seahorse XF Cell Mito Stress Test. Available from: [Link]
-
Consensus. What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Available from: [Link]
-
Chen, C., et al. (2021). In vivo GABA detection by single-pulse editing with one shot. ResearchGate. Available from: [Link]
-
Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Available from: [Link]
-
Bio-protocol. Mouse metabolic phenotyping. Available from: [Link]
-
Kunasundari, B., et al. (2013). In vitro biocompatibility evaluation of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer in fibroblast cells. PubMed. Available from: [Link]
-
Sieghart, W. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. Available from: [Link]
-
SciSpace. In vivo detection of GABA and glutamate with MEGA-PRESS: reproducibility and gender effects. Available from: [Link]
-
Agilent Technologies. XF 96 Training Manual. Available from: [Link]
-
Ghit, A., et al. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Mingorance, C., et al. (2012). Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine. PubMed Central. Available from: [Link]
-
Clarke, K., et al. (2012). Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. PubMed Central. Available from: [Link]
-
University of Pennsylvania. Mouse | Rodent Metabolic Phenotyping Core. Perelman School of Medicine. Available from: [Link]
-
Neuro Transmissions. (2018). 2-Minute Neuroscience: GABA. YouTube. Available from: [Link]
-
Li, Y., et al. (2024). Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency. SpringerLink. Available from: [Link]
-
Guba, W., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available from: [Link]
-
PubChem. 3-Hydroxybutanoic acid, (R)-. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2021). Metabolic phenotyping of mice from two consecutive filial generations... Available from: [Link]
-
HealthKart. (2024). L-Carnitine Explained: Benefits, Uses, Precautions And Role In Weight Management. Available from: [Link]
-
Agilent Technologies. Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Available from: [Link]
Sources
- 1. 4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. CAS 2921-13-3: (3R)-4-(dimethylamino)-3-hydroxybutanoic ac… [cymitquimica.com]
- 4. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. biosynth.com [biosynth.com]
- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 8. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro biocompatibility evaluation of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymer in fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translating the basic knowledge of mitochondrial functions to metabolic therapy: role of L-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. cpu.edu.cn [cpu.edu.cn]
- 16. tabaslab.com [tabaslab.com]
- 17. content.protocols.io [content.protocols.io]
- 18. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
- 20. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Stereoselective Synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral molecule of significant interest in the pharmaceutical industry, primarily as a key precursor in the synthesis of L-carnitine and its derivatives. L-carnitine plays a crucial role in fatty acid metabolism, and its deficiency is linked to various pathological conditions. The stereochemistry at the C3 position is paramount for its biological activity, making stereoselective synthesis not just an academic challenge but a necessity for producing therapeutically effective compounds. This guide provides an in-depth overview of the principal stereoselective pathways for the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, offering detailed protocols and a comparative analysis of the methodologies.
I. Strategic Approaches to Stereocontrol
The synthesis of enantiomerically pure (R)-4-(Dimethylamino)-3-hydroxybutanoic acid can be approached through several strategic pathways. The choice of a particular route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity. The three primary strategies discussed herein are:
-
Enzymatic Asymmetric Reduction: This "green chemistry" approach utilizes enzymes, such as ketoreductases, to stereoselectively reduce a prochiral keto-ester precursor.
-
Catalytic Asymmetric Hydrogenation: This method employs chiral metal catalysts, typically ruthenium-based, to achieve highly enantioselective hydrogenation of the corresponding β-keto ester.
-
Chiral Pool Synthesis: This strategy commences with a readily available and enantiomerically pure starting material, such as (S)-3-hydroxy-γ-butyrolactone, and chemically transforms it into the target molecule.
The following sections will delve into the specifics of each of these pathways, providing both the theoretical underpinnings and practical, step-by-step protocols.
II. Pathway 1: Enzymatic Asymmetric Reduction of Ethyl 4-(Dimethylamino)-3-oxobutanoate
This pathway is centered around the stereoselective reduction of the prochiral precursor, ethyl 4-(Dimethylamino)-3-oxobutanoate. While the synthesis of this specific precursor is not widely documented, it can be conceptually derived from the acylation of a suitable enolate with an electrophilic dimethylaminomethyl species or through other standard organic transformations. The core of this pathway lies in the enzymatic reduction.
Causality Behind Experimental Choices:
The use of a ketoreductase enzyme, often from microbial sources like Saccharomyces cerevisiae (baker's yeast) or recombinant E. coli expressing a specific reductase, offers high enantioselectivity under mild reaction conditions.[1] The enzyme's active site creates a chiral environment that preferentially leads to the formation of the (R)-alcohol. A co-factor regeneration system, such as using glucose and glucose dehydrogenase, is often necessary to ensure the catalytic efficiency of the NADPH-dependent reductase.[2]
Experimental Protocol: Asymmetric Reduction using a Recombinant Ketoreductase
This protocol is adapted from established procedures for the reduction of similar β-keto esters.[2]
1. Preparation of the Reaction Mixture:
-
In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the substrate, ethyl 4-(dimethylamino)-3-oxobutanoate, to a final concentration of 10-50 mM.
-
Introduce the ketoreductase enzyme (commercially available or as a cell lysate of an overexpressing E. coli strain).
-
Add NADP+ (catalytic amount) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
2. Reaction Conditions:
-
Maintain the reaction temperature at 25-30 °C.
-
Gently agitate the mixture to ensure homogeneity.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.
3. Work-up and Purification:
-
Once the reaction has reached completion, terminate it by adding a water-immiscible organic solvent, such as ethyl acetate.
-
Separate the organic layer, which contains the product, (R)-ethyl 4-(dimethylamino)-3-hydroxybutanoate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by silica gel column chromatography.
4. Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a stoichiometric amount of a base, such as sodium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 7. The product, being a zwitterionic amino acid, may precipitate or remain in solution.
-
Purify the final product, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, by ion-exchange chromatography.[3][4]
Diagram of the Enzymatic Asymmetric Reduction Pathway
Caption: Enzymatic reduction of the keto-ester to the chiral alcohol.
III. Pathway 2: Catalytic Asymmetric Hydrogenation
This pathway also starts with ethyl 4-(dimethylamino)-3-oxobutanoate but employs a chiral transition metal catalyst for the stereoselective hydrogenation of the ketone. Ruthenium-BINAP complexes are well-established catalysts for this transformation, offering excellent enantioselectivity and high yields.[5]
Causality Behind Experimental Choices:
The chiral diphosphine ligand (e.g., (R)-BINAP) coordinates to the ruthenium center, creating a chiral catalytic environment. The substrate coordinates to the metal, and the hydride is delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure efficient hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is based on well-established procedures for the asymmetric hydrogenation of β-keto esters.[5]
1. Catalyst Preparation (in situ):
-
In a glovebox, charge a high-pressure reactor with the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent such as ethanol or methanol.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst.
2. Hydrogenation Reaction:
-
Add the substrate, ethyl 4-(dimethylamino)-3-oxobutanoate, to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 10-100 atm).
-
Heat the reaction mixture to the optimal temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by GC or HPLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude (R)-ethyl 4-(dimethylamino)-3-hydroxybutanoate can be purified by column chromatography.
4. Hydrolysis to the Carboxylic Acid:
-
Follow the hydrolysis and purification procedure as described in Pathway 1.
Diagram of the Catalytic Asymmetric Hydrogenation Workflow
Caption: Workflow for catalytic asymmetric hydrogenation.
IV. Pathway 3: Chiral Pool Synthesis from (S)-3-hydroxy-γ-butyrolactone
This approach leverages a readily available, enantiomerically pure starting material, (S)-3-hydroxy-γ-butyrolactone, which can be sourced from the depolymerization of poly-(R)-3-hydroxybutyrate.[6] The synthesis involves the ring-opening of the lactone followed by the introduction of the dimethylamino group.
Causality Behind Experimental Choices:
The stereocenter is already present in the starting material, thus avoiding the need for a stereoselective reaction step. The key transformation is the nucleophilic ring-opening of the lactone with dimethylamine. This reaction needs to be carefully controlled to avoid side reactions.
Experimental Protocol: Synthesis from (S)-3-hydroxy-γ-butyrolactone
1. Ring-Opening of the Lactone:
-
In a sealed reaction vessel, dissolve (S)-3-hydroxy-γ-butyrolactone in a suitable solvent, such as methanol or water.
-
Cool the solution in an ice bath and slowly add an excess of aqueous dimethylamine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC or GC).
2. Work-up and Purification:
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to a neutral pH.
-
The resulting aqueous solution contains the target molecule.
-
The product can be isolated and purified using ion-exchange chromatography. Load the solution onto a strong cation exchange resin, wash with water to remove unreacted starting materials and byproducts, and then elute the product with an aqueous ammonia solution.
-
Lyophilize the eluate to obtain the pure (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Diagram of the Chiral Pool Synthesis Pathway
Caption: Synthesis from a chiral starting material.
V. Comparative Analysis of Synthesis Pathways
| Pathway | Key Reagents/Catalysts | Typical Yield | Typical ee% | Advantages | Disadvantages |
| Enzymatic Asymmetric Reduction | Ketoreductase, NADPH, Cofactor regeneration system | Moderate to High | >95% | Mild reaction conditions, high enantioselectivity, environmentally friendly. | Enzyme cost and stability can be a concern, requires a specific keto-ester precursor. |
| Catalytic Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ gas | High | >98% | High yields and enantioselectivities, well-established methodology. | Requires high-pressure equipment, catalyst can be expensive and sensitive to impurities. |
| Chiral Pool Synthesis | (S)-3-hydroxy-γ-butyrolactone, Dimethylamine | Moderate | >99% (starting material dependent) | Stereocenter is pre-defined, avoids stereoselective steps. | Availability and cost of the chiral starting material, potential for side reactions during ring-opening. |
VI. Characterization of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
The final product should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee%) of the final product by separating the (R) and (S) enantiomers.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the enantiomeric identity of the product.
VII. Conclusion
The stereoselective synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a critical step in the production of L-carnitine and related pharmaceuticals. This guide has outlined three robust pathways: enzymatic asymmetric reduction, catalytic asymmetric hydrogenation, and chiral pool synthesis. Each method offers distinct advantages and challenges. The choice of the optimal synthetic route will depend on the specific requirements of the research or manufacturing process, including scale, cost, and desired purity. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
VIII. References
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
-
Seebach, D., & Züger, M. (1982). Über die Depolymerisierung von Poly-(R)-3-hydroxy-buttersäureester (PHB). Helvetica Chimica Acta, 65(2), 495-503.
-
CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents.
-
Synthesis of ethyl (R)-(-)-3-hydroxybutanoate - PrepChem.com. [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]
-
Kataoka, M., Rohani, L. P., Yamamoto, K., Wada, M., Kawabata, H., Kita, K., ... & Shimizu, S. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied microbiology and biotechnology, 48(6), 699-703. [Link]
-
Lamed, R., & Zeikus, J. G. (2001). A two-step enzymatic resolution process for large-scale production of (S)-and (R)-ethyl-3-hydroxybutyrate. Biotechnology and bioengineering, 74(4), 256-263.
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast | Free Essay Example - StudyCorgi. (2022, March 11). [Link]
-
Csapó, J., et al. "Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization." Acta Universitatis Sapientiae, Alimentaria 1.1 (2008): 5-23. [Link]
-
A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester - ResearchGate. [Link]
-
4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem. [Link]
-
C-M. C. Afonso, et al. "Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research." Molecules 27.13 (2022): 4296. [Link]
-
Separation and Refining of Amino acids. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]
-
CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents.
-
The synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds from chiral cyanohydrins. [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
-
Alkyloxytris(dimethylamino)phosphonium salts. Part 21. Anomeric hydroxy-group activation of 2,3:4,6-di-O-isopropylidene-α-D-mannopyranose, thioglycosylation and glycosylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Ion-exchange Chromatography Protocol - Conduct Science. (2019, June 26). [Link]
-
Module 2 : Reduction Reactions - NPTEL Archive. [Link]
-
NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin - PMC - NIH. [Link]
-
Special Issue: NMR-Based Metabolomics - MDPI. [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 193.16.218.141 [193.16.218.141]
- 5. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid Powder
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid powder. This document synthesizes technical data with practical, field-proven insights to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral organic compound with a molecular weight of 147.17 g/mol [1]. Its structure, featuring a hydroxyl group, a carboxylic acid, and a tertiary amine, makes it a versatile molecule with potential applications in pharmaceutical research and development. It is known to be an analog and substitute for carnitine and may play a role as a substrate or inhibitor in the carnitine acetyltransferase reaction. The compound is typically a white crystalline solid and is soluble in polar solvents[1]. Due to its functional groups, it is anticipated to be hygroscopic and potentially sensitive to temperature, necessitating careful handling and storage to prevent degradation and maintain its chemical purity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| Appearance | White crystalline solid | CymitQuimica |
| IUPAC Name | (3R)-4-(dimethylamino)-3-hydroxybutanoic acid | CymitQuimica |
Hazard Identification and Safe Handling
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Given these hazards, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial to mitigate the risks associated with handling this powder.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling the irritant powder. |
Engineering Controls
All handling of the solid compound should be performed within a certified chemical fume hood to control exposure. The work area should be kept clean and free of clutter to facilitate easy cleanup in case of a spill.
Workflow for Safe Handling of Powder
The following diagram outlines the recommended workflow for handling (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid powder to minimize exposure and contamination.
Caption: Workflow for handling irritant powder.
Storage and Stability
The stability of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is contingent on proper storage conditions that address its likely hygroscopic and temperature-sensitive nature.
Storage of Solid Powder
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.
-
Container: Keep the container tightly sealed. The use of a desiccator is highly recommended to protect against humidity.
Storage of Solutions
Stock solutions should be prepared fresh whenever possible. If storage is necessary:
-
Aqueous solutions: Prone to microbial growth and should be sterile-filtered and stored at 2-8 °C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles.
-
Organic solvent solutions: Can be stored at -20 °C or -80 °C. Ensure the container is tightly sealed to prevent solvent evaporation.
Protocols
Protocol for Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS)
-
Preparation: Perform all steps in a chemical fume hood.
-
Weighing: Accurately weigh 1.47 mg of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid powder.
-
Dissolution: Add the powder to a sterile conical tube. Add 1 mL of phosphate-buffered saline (PBS), pH 7.4.
-
Mixing: Gently vortex the solution. If the powder does not dissolve completely, sonication in a water bath for 5-10 minutes may be required.
-
Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use immediately or aliquot and store at -20 °C or -80 °C.
Protocol for a Preliminary Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.
Caption: Forced degradation study workflow.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M hydrochloric acid and heat at 60°C.
-
Base Hydrolysis: Treat the solution with 0.1 M sodium hydroxide and heat at 60°C.
-
Oxidation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose both the solid powder and the solution to 80°C.
-
Photochemical Degradation: Expose the solution to light as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Evaluation: Assess the percentage of degradation and identify potential degradation pathways.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid. Retrieved January 26, 2026 from [Link].
Sources
Troubleshooting & Optimization
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid experimental artifacts and how to avoid them
A Guide to Overcoming Common Experimental Artifacts
Welcome to the technical support center for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable chiral molecule. Here, we address common experimental artifacts and provide robust troubleshooting strategies to ensure the integrity and success of your research.
Introduction: The Nature of the Challenge
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral compound featuring both a hydroxyl and a dimethylamino group, which contribute to its utility and its experimental challenges. The presence of these functional groups can lead to specific side reactions, purification difficulties, and analytical complexities. This guide provides in-depth, field-proven insights to mitigate these issues.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Synthesis and Side-Product Formation
Question: During the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, I'm observing a significant impurity with a higher molecular weight than my target compound. What is this and how can I prevent its formation?
Answer:
A common artifact in the synthesis of hydroxy acids is the formation of oligomers or dimers through intermolecular esterification.[1] This is particularly prevalent if the reaction is subjected to high temperatures or prolonged reaction times.[1]
Causality: The hydroxyl group of one molecule can nucleophilically attack the carboxylic acid of another, leading to the formation of an ester linkage.
Strategies for Prevention:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to minimize the rate of this side reaction.
-
pH Management: The reaction should be monitored to ensure it does not become acidic, which can catalyze esterification.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and avoid unnecessarily long reaction times.
-
Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to isolate the product from conditions that favor side reactions.[2]
Recommended Synthetic Protocol:
| Step | Action | Key Parameters & Rationale |
| 1 | Reactant Addition | Slowly add dimethylamine to a solution of the starting lactone at a reduced temperature (e.g., 0-5 °C) to control the initial exotherm. |
| 2 | Reaction | Allow the reaction to proceed at room temperature, monitoring regularly by TLC or LC-MS. |
| 3 | Quenching | Once the starting material is consumed, quench the reaction by acidifying the mixture to a pH of ~3-4. |
| 4 | Extraction | Promptly extract the product into a suitable organic solvent. |
Category 2: Purification and Isolation Challenges
Question: I'm experiencing significant product loss and poor separation when trying to purify (R)-4-(Dimethylamino)-3-hydroxybutanoic acid using standard silica gel column chromatography. What alternative purification methods are recommended?
Answer:
The polar nature of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, with its amine and carboxylic acid functionalities, leads to strong interactions with silica gel, often resulting in tailing peaks and low recovery. Ion-exchange chromatography is a highly effective alternative.
Expert Insight: For zwitterionic compounds like this, ion-exchange chromatography offers superior resolution and recovery by exploiting the ionic character of the molecule.
Recommended Purification Workflow (Cation-Exchange):
Caption: Cation-Exchange Purification Workflow
Alternative Purification Strategy: Recrystallization
If the crude product is of sufficient purity (>90%), recrystallization can be an effective final polishing step.
-
Solvent Selection: A common approach is to dissolve the compound in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed.
-
Cooling: Slow cooling is crucial for the formation of well-defined crystals and efficient purification.
Category 3: Analytical and Characterization Artifacts
Question: My ¹H NMR spectra of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid in CDCl₃ are broad and poorly resolved. How can I obtain a high-quality spectrum for structural confirmation?
Answer:
The observed peak broadening in non-polar solvents like chloroform-d is a result of intermolecular hydrogen bonding and potential zwitterion formation, which restricts molecular tumbling.
Solution: Employing a polar, protic solvent for NMR analysis will disrupt these intermolecular interactions and provide a well-resolved spectrum.
Recommended NMR Solvents and Expected Observations:
| Solvent | Rationale | Expected Spectral Features |
| D₂O | Excellent for dissolving polar and ionic compounds. The labile protons (-OH, -COOH) will exchange with deuterium, simplifying the spectrum. | Sharp, well-resolved peaks for the carbon-bound protons. |
| CD₃OD | Also a good choice for disrupting hydrogen bonding. | Similar to D₂O, with the potential to observe the hydroxyl proton if exchange is slow. |
| DMSO-d₆ | Can be used, but may still exhibit some peak broadening compared to D₂O or CD₃OD. | The hydroxyl and carboxylic acid protons are often observable as broad singlets. |
¹³C NMR Spectroscopy as a Complementary Technique:
¹³C NMR can be less susceptible to the broadening effects seen in ¹H NMR and can provide clear signals for all carbon atoms in the molecule, aiding in structural confirmation.[3]
Category 4: Stability and Storage
Question: What are the recommended storage conditions for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid to ensure its long-term stability?
Answer:
As a hydroxy acid, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid can be susceptible to degradation over time, particularly at elevated temperatures which can promote self-esterification.[1]
Recommended Storage:
-
Temperature: Store at -20°C for long-term stability.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
Container: Use a tightly sealed container to protect from moisture.
While the related compound 3-hydroxybutyrate has been shown to be stable in biological samples, for the pure compound, taking these precautions will ensure its integrity for future experiments.[5]
References
-
PubChem Compound Summary for CID 237032, 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure for Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood. American Journal of Clinical Pathology. [Link]
-
OpenStax, Organic Chemistry, Chapter 13 Additional Problems. OpenStax. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How To [chem.rochester.edu]
- 3. Ch. 13 Additional Problems - Organic Chemistry | OpenStax [openstax.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis Yield of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Introduction: (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a crucial chiral building block, primarily recognized as the immediate precursor in the industrial synthesis of L-carnitine.[1] L-carnitine plays an essential role in fatty acid metabolism, making its enantiomerically pure synthesis a topic of significant interest for pharmaceutical and nutraceutical applications.[1][2] Achieving high yield and high enantiomeric purity are the principal challenges researchers face. This guide provides in-depth troubleshooting advice, detailed protocols, and comparative data to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid predominantly follows two strategic pathways: the asymmetric reduction of a prochiral keto-ester or the functionalization of a pre-existing chiral molecule (chiral pool synthesis). The choice of strategy often depends on the availability of starting materials, catalyst systems, and desired scale.
-
Strategy A: Asymmetric Reduction: This approach typically starts from an achiral β-keto ester, such as ethyl 4-(dimethylamino)-3-oxobutanoate. The critical step is the stereoselective reduction of the ketone to establish the (R)-hydroxyl stereocenter. This is commonly achieved using chiral metal catalysts (e.g., Ruthenium-BINAP complexes) or enzymatic methods with ketoreductases (KREDs).[3][4]
-
Strategy B: Chiral Pool Synthesis: This method leverages commercially available, enantiopure starting materials like (S)-3-hydroxy-γ-butyrolactone.[5] The synthesis involves ring-opening and subsequent amination to introduce the dimethylamino group, preserving the original stereochemistry.
Caption: High-level overview of primary synthetic routes.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your experimental outcomes.
Q1: My overall yield is disappointingly low. What are the most common loss points?
A1: Low overall yield is a multifaceted problem that can stem from any stage of the synthesis. A systematic evaluation is key.
-
Incomplete Reduction: In asymmetric hydrogenation, an inactive or poisoned catalyst is a frequent culprit. Ensure your catalyst is handled under inert conditions and that your substrate and solvent are free from catalyst poisons (e.g., sulfur compounds). For enzymatic reductions, suboptimal pH, temperature, or insufficient reaction time (some yeast-based reductions can take 24-72 hours) can lead to incomplete conversion.[4]
-
Inefficient Amination/Ring-Opening: In the chiral pool approach, the activation of the hydroxyl group (e.g., as a mesylate or tosylate) is critical. If this step is incomplete, the subsequent nucleophilic substitution with trimethylamine will be inefficient.[5] The amination step itself can be slow; ensure adequate reaction time and temperature, often in a sealed vessel to contain the volatile amine.
-
Purification Losses: The target molecule is a zwitterionic amino acid, making it highly water-soluble and potentially difficult to extract from aqueous solutions. Over-washing during workup can lead to significant product loss. Purification via ion-exchange chromatography is often more effective than solvent extraction but requires careful optimization to ensure good recovery.[6] Furthermore, during distillation of ester intermediates, high temperatures can cause decomposition or oligomerization.[7]
Q2: The enantiomeric excess (ee%) of my product is below 95%. How can I improve stereoselectivity?
A2: Achieving high enantiopurity is the central challenge of this synthesis.
-
Catalyst/Enzyme Choice: The choice of chiral ligand (for chemical catalysis) or enzyme (for biocatalysis) is the single most important factor. Not all catalysts are equal. For example, different generations of Ru-BINAP catalysts or various ketoreductases will have different substrate specificities and selectivities. It may be necessary to screen several options.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity in chemical hydrogenations, as it amplifies the small energy difference between the two diastereomeric transition states.
-
Hydrogen Pressure: In hydrogenation, pressure can influence both reaction rate and selectivity. The optimal pressure should be determined experimentally; often, pressures between 1 and 20 bar are effective.[3]
-
-
Racemization During Workup: Although the chiral center (C3-OH) is relatively stable, harsh pH conditions (strongly acidic or basic) during hydrolysis or workup could potentially lead to side reactions or, in a worst-case scenario, dehydration-rehydration pathways that might erode enantiopurity. It is best to perform hydrolysis and purification under mild conditions.
Q3: I'm observing significant byproducts. What are they and how can I prevent them?
A3: Byproduct formation directly impacts both yield and purity.
-
Elimination Products: The β-hydroxy carbonyl moiety is susceptible to elimination, especially under harsh acidic or basic conditions, to form the corresponding α,β-unsaturated compound (a crotonate derivative). This is a common issue if temperatures are too high during distillation or workup.[7]
-
Over-reduction: In chemical hydrogenations, aggressive reducing agents or conditions can sometimes lead to the reduction of the carboxylic ester to a primary alcohol. Using milder reducing agents or catalyst systems that are selective for ketones over esters is crucial.[8][9]
-
Oligomerization: At elevated temperatures, (R)-3-hydroxybutanoic acid derivatives can undergo intermolecular esterification to form dimers and oligomers.[7] This is particularly problematic during distillation if the temperature is not carefully controlled. Bulb-to-bulb distillation at very low pressure is recommended for purification of intermediates.[7]
Q4: The final ester hydrolysis step is not going to completion. What should I check?
A4: The saponification of the ester to the final carboxylic acid should be straightforward, but issues can arise.
-
Steric Hindrance: While not a major issue for an ethyl or methyl ester, bulkier esters may hydrolyze more slowly.
-
Insufficient Hydroxide: Ensure at least one molar equivalent of hydroxide (e.g., NaOH or LiOH) is used. Using a slight excess (1.1-1.2 eq) can help drive the reaction to completion.
-
Solvent System: The reaction is often run in a mixture of water and a co-solvent like methanol or THF to ensure solubility of the ester. If the ester is not fully dissolved, the reaction will be slow and incomplete.
-
Temperature: Gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis, but avoid excessive heat which could promote side reactions.
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Asymmetric Hydrogenation of Ethyl 3-oxobutanoate (Model for Strategy A)
This protocol outlines the synthesis of the chiral alcohol precursor via catalytic hydrogenation, a key step in Strategy A. The principles are adapted from established methods for asymmetric ketone reduction.[3]
-
Catalyst Preparation: In a glovebox, add the Ruthenium catalyst (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP derivative) to a degassed solvent like methanol. Stir to form the active catalyst complex.
-
Reaction Setup: Charge a high-pressure reactor with ethyl 3-oxobutanoate and the degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the reactor under an inert atmosphere. Seal the reactor, purge several times with H₂, and then pressurize to the desired pressure (e.g., 10 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 60 °C) and stir for 12-24 hours, monitoring hydrogen uptake.
-
Workup: Cool the reactor, vent the hydrogen, and concentrate the reaction mixture under reduced pressure. The crude product, ethyl (R)-3-hydroxybutanoate, can be purified by vacuum distillation.[7]
Protocol 2: Synthesis from (S)-3-hydroxy-γ-butyrolactone (Strategy B)
This protocol is adapted from a patented method for L-carnitine synthesis and demonstrates the chiral pool approach.[5]
-
Activation of Hydroxyl Group: To a cooled (0-5 °C) solution of (S)-3-hydroxy-γ-butyrolactone (1.0 eq) and triethylamine (1.25 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂), add methanesulfonyl chloride (1.3 eq) dropwise. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours or until TLC/LCMS indicates complete consumption of the starting material.
-
Workup: Quench the reaction by pouring it into cold brine. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylated lactone.
-
Amination and Ring Opening: Dissolve the crude mesylate in a suitable solvent (e.g., isopropanol/water mixture) in a pressure-rated vessel. Add an aqueous solution of trimethylamine (~3 eq).
-
Reaction: Seal the vessel and heat to ~80 °C for 16-24 hours. The reaction progress can be monitored by LCMS for the formation of the target product.
-
Final Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess trimethylamine. The resulting crude (R)-4-(Dimethylamino)-3-hydroxybutanoic acid can be purified by recrystallization or ion-exchange chromatography.
Section 4: Data & Comparative Analysis
The selection of a synthetic route often involves a trade-off between yield, enantioselectivity, cost, and operational complexity.
| Method | Starting Material | Key Reagents | Typical Yield | Typical ee% | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Ethyl 3-oxobutanoate | Ru-BINAP catalyst, H₂ | >90%[3] | >94%[3] | High yield & ee%, scalable. | Requires high-pressure equipment, expensive catalyst. |
| Enzymatic Reduction | Ethyl acetoacetate | Baker's Yeast, Sucrose | 50-70% | >95% | "Green" chemistry, mild conditions.[4] | Long reaction times, substrate concentration can be low, complex workup.[4] |
| Chiral Pool Synthesis | (S)-3-hydroxy-γ-butyrolactone | MsCl, Trimethylamine | ~80-90% | >99% | Excellent enantiopurity, straightforward chemistry.[5] | Cost of chiral starting material can be high. |
Section 5: Visual Troubleshooting Guide
This decision tree can help diagnose issues with enantiomeric excess (ee%).
Caption: Troubleshooting flowchart for low enantioselectivity.
References
- Hansen, S. H. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica.
- CN107162893A - (R)
- BenchChem (2025). Application Note: Synthesis of (R)
- Organic Syntheses Procedure: Butanoic acid, 3-hydroxy-, methyl ester, (R)-.
- PubChem. 4-(Dimethylamino)-3-hydroxybutanoic acid.
- MedchemExpress.com. (R)-3-Hydroxybutanoic acid ((R)-(-)).
- Biosynth. 4-(Dimethylamino)-3-hydroxybutanoic acid.
- SynHet. 4-(Dimethylamino)-3-hydroxybutanoic acid.
- BenchChem (2025). Technical Support Center: Hydroxamic Acid Synthesis.
- Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2023). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia. Organic Chemistry Portal.
- US5473104A - Process for the preparation of L-carnitine - Google P
- Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2023). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia. PubMed.
- Sharma, V., & Singh, P. P. (2014). Methods for Hydroxamic Acid Synthesis. PubMed Central.
- US6342034B1 - Process for the preparation of L-carnitine - Google P
- Chiral Hydroxamic Acids Ligands in Asymmetric Synthesis of N
- Wittmann, C., et al. (2020). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. PubMed Central.
- Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of N
- LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. (2021).
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Biosynthesis of Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)
Sources
- 1. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia [organic-chemistry.org]
- 9. Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Purification Maze: A Technical Support Guide for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHA)
Welcome to the technical support center for the purification of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid (DMHA), a chiral molecule of significant interest in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this unique zwitterionic compound. Drawing upon established principles and field-proven insights, this document provides a framework for developing robust and efficient purification strategies.
The Challenge at Hand: Understanding the Molecular Personality of DMHA
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, also known as L-Norcarnitine, presents a distinct set of purification challenges owing to its molecular structure. The presence of a carboxylic acid, a tertiary amine, and a hydroxyl group on a chiral backbone dictates its physicochemical properties and, consequently, the strategies for its isolation and purification.
Key Molecular Characteristics and Their Implications:
-
Zwitterionic Nature: The presence of both an acidic carboxylic group and a basic dimethylamino group means the molecule can exist as a zwitterion, carrying both a positive and a negative charge. This amphoteric character significantly influences its solubility, making it highly soluble in polar solvents like water and sparingly soluble in many organic solvents. This property is a double-edged sword: while it aids in certain aqueous-based purification steps, it complicates extraction and precipitation with common organic solvents.
-
Chirality: The molecule possesses a stereocenter at the C3 position. Ensuring the enantiomeric purity of the desired (R)-enantiomer is critical for its biological activity and regulatory acceptance. Any non-stereoselective synthesis or purification step can lead to contamination with the (S)-enantiomer, necessitating robust chiral separation and analytical methods.
-
Polarity: The multiple polar functional groups contribute to the high polarity of the molecule, which can lead to poor retention on standard reversed-phase chromatography columns.
Troubleshooting Common Purification Hurdles: A Q&A Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Recrystallization Woes
Q1: My DMHA fails to crystallize from solution, or I get an oil instead of a solid. What's going wrong?
A1: This is a common issue with highly soluble and polar compounds. The primary reasons are often related to solvent choice and supersaturation.
-
Causality: DMHA's high affinity for polar solvents means that achieving the necessary supersaturation for crystallization can be difficult. If the solvent is too good, the compound will remain in solution even at low temperatures. "Oiling out" occurs when the solubility of the compound is exceeded, but the conditions are not favorable for crystal lattice formation, leading to a liquid phase separation.
-
Troubleshooting Steps:
-
Solvent System Optimization: A single solvent may not be ideal. A mixed-solvent system is often more effective.[1][2] Start with a solvent in which DMHA is soluble (e.g., a lower alkyl alcohol like ethanol or methanol) and add a miscible "anti-solvent" in which it is poorly soluble (e.g., acetone or isopropanol) dropwise at an elevated temperature until slight turbidity is observed.[3] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Slow Cooling is Key: Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling out.[4] Allow the solution to cool to room temperature undisturbed, and then gradually lower the temperature.
-
Seed Crystals: If you have a small amount of pure, solid DMHA, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching the Surface: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Q2: After recrystallization, my yield is very low. How can I improve it?
A2: Low yield is often a trade-off for high purity. However, you can optimize the process to improve recovery without significantly compromising quality.
-
Causality: A significant portion of your compound may remain in the mother liquor. The volume of the solvent used is a critical factor; using an excessive amount will lead to low recovery.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Optimize the Anti-Solvent Ratio: In a mixed-solvent system, carefully determine the optimal ratio of the "good" solvent to the anti-solvent to maximize precipitation.
-
Cooling to Lower Temperatures: Ensure the crystallization mixture is thoroughly cooled to maximize precipitation before filtration.
-
Mother Liquor Analysis: Analyze the mother liquor (e.g., by HPLC) to quantify the amount of DMHA remaining. If significant, you can concentrate the mother liquor and attempt a second crystallization.
-
Ion-Exchange Chromatography (IEX) Challenges
Ion-exchange chromatography is a powerful technique for purifying charged molecules like DMHA.[5][6] However, its zwitterionic nature requires careful optimization.
Q3: My DMHA does not bind to the ion-exchange resin, or it elutes in the wash step. What should I do?
A3: This indicates that the pH of your buffer is not optimal for binding.
-
Causality: For DMHA to bind to a cation-exchange resin, the pH of the buffer must be below its isoelectric point (pI), giving the molecule a net positive charge. Conversely, for binding to an anion-exchange resin, the pH must be above the pI, resulting in a net negative charge. If the pH is too close to the pI, the net charge will be close to zero, and the molecule will not bind effectively.
-
Troubleshooting Steps:
-
Determine the Isoelectric Point (pI): If the pI of DMHA is not known, it can be estimated based on the pKa values of the carboxylic acid and the dimethylamino group.
-
Adjust Buffer pH: For cation-exchange chromatography, use a buffer with a pH at least one unit below the pI. For anion-exchange chromatography, use a buffer with a pH at least one unit above the pI.[7]
-
Low Ionic Strength Binding Buffer: Ensure the ionic strength of your loading buffer is low. High salt concentrations can compete with the target molecule for binding to the resin.
-
Q4: I am seeing poor resolution and co-elution of impurities during ion-exchange chromatography. How can I improve the separation?
A4: Poor resolution can be due to several factors, including the elution gradient, flow rate, and the choice of resin.
-
Causality: A steep elution gradient may not provide sufficient separation between molecules with similar charge properties. A high flow rate can reduce the interaction time with the resin, leading to broader peaks. The resin itself may not have the required selectivity.
-
Troubleshooting Steps:
-
Optimize the Elution Gradient: Use a shallower salt gradient (e.g., 0-1 M NaCl over a larger column volume) to improve the separation of closely eluting species.
-
Reduce the Flow Rate: Decreasing the flow rate can enhance resolution by allowing more time for the molecules to interact with the stationary phase.
-
Consider a Different Resin: If resolution is still poor, you may need to try a different ion-exchange resin with a different functional group or bead size.
-
Two-Step IEX: For complex mixtures, a two-step ion-exchange process can be highly effective. First, use a cation-exchange column to capture positively charged molecules, followed by an anion-exchange column to separate the negatively charged species from the eluate.
-
Analytical Purity Assessment
Accurate assessment of chemical and chiral purity is paramount.
Q5: I am struggling to get good retention of DMHA on my reversed-phase HPLC column.
A5: This is expected due to the high polarity of DMHA.
-
Causality: Reversed-phase columns have a nonpolar stationary phase. Highly polar molecules have a weak affinity for this phase and will elute quickly, often with the solvent front.
-
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with DMHA, increasing its retention on a reversed-phase column.
-
Q6: How can I determine the enantiomeric purity of my (R)-DMHA?
A6: Chiral HPLC is the method of choice for this.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated on a standard HPLC column. A chiral stationary phase (CSP) or a chiral derivatizing agent is required.
-
Recommended Method: Indirect Chiral Separation via Derivatization A robust method involves derivatizing the chiral amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard reversed-phase column.[8][9] A common and effective derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC).[8]
Protocol: Chiral Purity Analysis of DMHA using (+)-FLEC Derivatization
-
Sample Preparation: Dissolve a known amount of your DMHA sample in a suitable buffer (e.g., borate buffer, pH 8.5).
-
Derivatization: Add a solution of (+)-FLEC in acetone to the sample solution and allow the reaction to proceed at room temperature.
-
Quenching: Quench the reaction with an amino acid solution (e.g., glycine) to consume excess FLEC.
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Detection: Fluorescence detector (Excitation: 260 nm, Emission: 310 nm).[8]
-
-
Quantification: The two diastereomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R)- and (S)-enantiomer derivatives.
-
Visualizing the Workflow
Troubleshooting Logic for Recrystallization
Caption: A typical two-step ion-exchange chromatography workflow for DMHA purification.
Quantitative Data Summary
| Parameter | Recrystallization | Ion-Exchange Chromatography |
| Typical Purity | >98% | >99% |
| Typical Yield | 60-80% | 70-90% |
| Key Variables | Solvent system, cooling rate, concentration | Resin type, pH, ionic strength, gradient |
| Throughput | Batch-wise, scalable | Can be automated, scalable |
Experimental Protocols
Protocol 1: Recrystallization of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
-
Dissolution: In a flask, dissolve the crude DMHA in a minimal amount of hot ethanol (~80 °C).
-
Anti-Solvent Addition: While the solution is still hot, add acetone dropwise with stirring until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once crystals begin to form, place the flask in a refrigerator (4 °C) for several hours, and then in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold acetone.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Ion-Exchange Chromatography of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
-
Resin Equilibration: Pack a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and equilibrate with a low ionic strength buffer at a pH approximately 1-2 units below the pI of DMHA (e.g., 0.1 M acetate buffer, pH 4.0).
-
Sample Loading: Dissolve the crude DMHA in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound DMHA using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer) or by increasing the pH.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis, size-exclusion chromatography, or by using a volatile buffer system).
-
(Optional) Anion-Exchange: The eluate can be further purified using an anion-exchange resin at a pH above the pI.
References
-
Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. (2024). SciRP.org. [Link]
-
A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. (2002). PubMed. [Link]
- Methods of purifying l-carnitine. (2006).
-
Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method. (2021). SAR Publication. [Link]
- Method for isolation and purification of L-carnitine. (2014).
-
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). (1983). SciSpace. [Link]
-
Identification of l-carnitine and its impurities in food supplement formulations by online column-switching liquid chromatography coupled with linear ion trap mass spectrometry. (2016). PubMed. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH. [Link]
- Process for the purification of carnitine. (1988).
-
Ion-exchange Chromatography Protocol. (2019). Conduct Science. [Link]
-
Recrystallization. (2020). YouTube. [Link]
- Process for preparing L-norcarnitine hydrochloride. (1986).
-
ION EXCHANGE CHROMATOGRAPHY. uobabylon.edu.iq. [Link]
- A preparation method of high-purity l-carnitine. (2011).
-
How to desalt zwitterions? (2020). ResearchGate. [Link]
-
4-(Dimethylamino)-3-hydroxybutanoic acid | C6H13NO3 | CID 237032. PubChem. [Link]
- Methods for the production of L-carnitine. (2013).
-
(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2017). ResearchGate. [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. (2015). NIH. [Link]
- preparation method of high-purity l-carnitine. (2011).
-
The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. SciSpace. [Link]
-
Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. (2024). SciRP.org. [Link]
-
How To Recrystallize A Solid. (2020). YouTube. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018). ResearchGate. [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R). Organic Syntheses Procedure. [Link]
-
Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (2020). Journal of AOAC INTERNATIONAL | Oxford Academic. [Link]
-
Structures and Synthesis of Zwitterionic Polymers. (2019). MDPI. [Link]
Sources
- 1. JP5561506B2 - Method for isolation and purification of L-carnitine - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein purification by IE-chromatography [reachdevices.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. scispace.com [scispace.com]
- 8. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]
Technical Support Center: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHA)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHA). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of this compound, with a primary focus on its unique solubility characteristics.
The Root of the Challenge: Understanding DMHA's Molecular Structure
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral amino acid derivative.[1] Its structure contains a carboxylic acid group, a hydroxyl group, and a tertiary dimethylamino group.[1] This combination of functional groups makes DMHA a zwitterion at physiological pH.
A zwitterion is a molecule that contains both positively and negatively charged functional groups, yet has a net formal charge of zero.[2] This dual-charge nature is the primary determinant of its solubility behavior, making it highly soluble in polar solvents like water but also highly sensitive to the pH of the solution.[1][2]
The solubility of DMHA is minimized at its isoelectric point (pI) , the specific pH at which the positive charge on the amino group and the negative charge on the carboxylate group balance out. Adjusting the pH away from the pI increases the net charge of the molecule, thereby enhancing its interaction with water and increasing solubility.
Caption: Troubleshooting workflow for poor aqueous solubility.
Protocol 3.1: Step-by-Step pH Adjustment for Solubilization
This protocol describes how to systematically dissolve DMHA in an aqueous buffer by adjusting the pH.
-
Preparation: Weigh the desired amount of DMHA powder. Add approximately 80% of the final desired volume of your buffer (e.g., 8 mL of PBS for a final volume of 10 mL).
-
Initial Mixing: Vortex or stir the suspension at room temperature for 5-10 minutes. Observe if the compound dissolves. If not, proceed to the next step.
-
pH Adjustment (Acidification):
-
Place the suspension on a stir plate with a small stir bar.
-
Using a calibrated pH meter, measure the current pH.
-
Add 0.1 M HCl dropwise. After each drop, allow the pH to stabilize before adding the next.
-
Continue adding acid until the solution becomes clear. This typically occurs at a pH well below the pI, where the molecule is fully protonated and carries a net positive charge. Record the final pH.
-
-
pH Adjustment (Alkalinization - Alternative):
-
If acidification is not suitable for your experiment, you can perform the same procedure using 0.1 M NaOH.
-
Add the base dropwise until the solution clarifies. This will occur at a pH well above the pI, where the molecule is deprotonated and carries a net negative charge. Record the final pH.
-
-
Final Volume Adjustment: Once the DMHA is fully dissolved, add the remaining buffer to reach the final target volume and mix thoroughly.
-
Validation: Re-check the final pH. If your experiment is pH-sensitive, you may need to back-titrate carefully, ensuring you do not re-enter the insolubility window near the pI.
Trustworthiness Check: This protocol is self-validating. The visual endpoint (a clear solution) directly confirms the successful solubilization of the compound.
Guide 2: Issue - Requirement for High Concentrations or Use in Organic Media
-
Root Cause Analysis: The inherent polarity and zwitterionic nature of DMHA limit its solubility in less polar or non-polar organic solvents. For certain applications (e.g., some in vitro assays or in vivo formulations), a co-solvent system is necessary. [3]
Protocol 3.2: Preparation of a Concentrated Stock in DMSO
-
Solvent Selection: Use anhydrous, cell-culture grade DMSO.
-
Dissolution: Add the weighed DMHA powder to a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the required volume of DMSO to achieve the desired molarity. Vortex vigorously. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. [4]4. Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize water absorption and degradation.
Expert Insight: When diluting a DMSO stock into an aqueous buffer for your final experiment, add the DMSO stock to the buffer dropwise while vortexing. Never add aqueous buffer to the concentrated DMSO stock, as this can cause the compound to precipitate out immediately.
Solubility Data Summary
The following table provides a qualitative summary of the expected solubility for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid in common laboratory solvents based on its chemical properties.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | High | Solubility is pH-dependent. Adjust pH away from the pI for maximum solubility. |
| PBS (pH 7.4) | Buffered Aqueous | Moderate to High | May require pH adjustment if concentration is high. [5] |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent. [5] |
| DMSO | Polar Aprotic | Moderate to High | Good for preparing high-concentration stock solutions. |
| Methanol | Polar Protic | Moderate | Similar to ethanol; can be used as a co-solvent. |
| Hexane | Non-polar | Insoluble | The polarity mismatch is too great. [6] |
| Chloroform | Non-polar | Insoluble | Not a suitable solvent for this polar, charged molecule. |
References
-
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). (R)-3-Hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). (S)-3-hydroxybutyric acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Hexane. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2018). Techniques to improve the solubility of poorly soluble drugs. Retrieved January 27, 2026, from [Link]
-
MOST Wiedzy. (2024). Screening stability, thermochemistry, and chemical kinetics of 3-hydroxybutanoic acid as a bifunctional biodiesel additive. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Carnitine. Retrieved January 27, 2026, from [Link]
-
PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. Retrieved January 27, 2026, from [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved January 27, 2026, from [Link]
-
DergiPark. (n.d.). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Retrieved January 27, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 27, 2026, from [Link]
Sources
- 1. CAS 2921-13-3: (3R)-4-(dimethylamino)-3-hydroxybutanoic ac… [cymitquimica.com]
- 2. Carnitine - Wikipedia [en.wikipedia.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid Experiments
Welcome to the technical support guide for (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHA). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common experimental challenges. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more reliable results.
DMHA is a crucial chiral intermediate, notably in the synthesis of L-carnitine, a compound vital for fatty acid metabolism.[1][2] Its zwitterionic and hygroscopic nature, however, presents unique challenges in synthesis, purification, handling, and analysis.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues.
Section 1: Synthesis & Purification Pitfalls
The synthesis of a chiral molecule like DMHA requires precise control to ensure high yield and enantiomeric purity. Purification is equally challenging due to its physical properties.
Q1: My synthesis reaction is showing low yield and multiple side products. What are the likely causes?
A1: Low yields in the synthesis of DMHA or related hydroxy acids often stem from side reactions or incomplete conversion. Key factors to investigate include:
-
Side Reactions: The hydroxyl and carboxylic acid groups can participate in side reactions. For instance, under acidic conditions or elevated temperatures during workup, there is a significant risk of forming oligomers or polyesters through intermolecular esterification, which can be difficult to reverse.[5]
-
Reagent Stoichiometry and Quality: In reactions involving cyanohydrins or other sensitive intermediates, the molar ratio of reagents is critical. An excess of cyanide, for example, can lead to downstream purification issues and safety hazards.[6] Ensure all reagents are pure and anhydrous, as water can interfere with many organometallic or base-catalyzed reactions.
-
Reaction Conditions: Temperature control is paramount. Exothermic reactions can lead to thermal degradation of the product or loss of stereochemical integrity. Conversely, temperatures that are too low may result in an incomplete reaction. It is crucial to establish a precise temperature profile for your specific synthetic route.
Troubleshooting Workflow for Low Synthesis Yield
Caption: Decision tree for troubleshooting low synthesis yields.
Q2: I'm struggling to achieve high enantiomeric excess (ee%) for my (R)-DMHA. Where should I look for sources of racemization?
A2: Achieving high enantiomeric purity is a common challenge in chiral synthesis.[7][] Potential sources of racemization or poor enantioselectivity include:
-
Catalyst Deactivation: Chiral catalysts or enzymes used in asymmetric synthesis can lose activity or selectivity if reaction conditions are not optimal (e.g., presence of impurities, incorrect pH, or temperature).[]
-
Harsh Reaction/Workup Conditions: Exposure to strong acids, strong bases, or high temperatures can cause racemization at the chiral center (C3). This is particularly true if there is a plausible mechanism for deprotonation/reprotonation at the stereocenter.
-
Purification-Induced Racemization: Certain purification methods, like chromatography on silica gel that is too acidic or basic, can potentially lead to on-column racemization.
Self-Validating Protocol for Enantiomeric Purity
-
Analyze Starting Material: Confirm the enantiomeric purity of your chiral starting materials using a validated chiral HPLC or GC method.
-
Monitor Reaction: Take aliquots at various time points during the reaction and analyze the ee% to ensure it is not degrading over time.
-
Post-Workup Analysis: Analyze the ee% of the crude product immediately after workup and before purification.
-
Post-Purification Analysis: Analyze the final product's ee%. Comparing the results from steps 3 and 4 will reveal if your purification method is causing racemization.
Section 2: Handling, Storage, and Stability
The physical properties of DMHA dictate specific handling and storage protocols to maintain its integrity.
Q3: My solid DMHA is clumping and gaining weight. Why is this happening and how can I prevent it?
A3: This is a classic sign of moisture absorption. DMHA, like many amino acid derivatives, is hygroscopic, meaning it readily absorbs water from the atmosphere.[4] This can lead to:
-
Inaccurate weighing and concentration calculations.
-
Physical changes like clumping, making handling difficult.[9]
-
Potential degradation over the long term through hydrolysis or facilitating side reactions.
Workflow for Handling Hygroscopic Compounds
Caption: Best practices workflow for storing and handling hygroscopic DMHA.
Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a desiccator. | Minimizes exposure to atmospheric moisture and oxygen.[4] |
| Temperature | Cool, dry place. For long-term storage of solutions, -20°C or -80°C is recommended.[10] | Reduces the rate of potential degradation. |
| Container | Tightly sealed, airtight container. Consider parafilm for extra security. | Prevents moisture ingress.[4] |
| Weighing | Equilibrate the container to ambient temperature before opening to prevent condensation. Weigh quickly and minimize open-air exposure. A glove box is ideal.[9] | Prevents atmospheric water from condensing on the cold solid. |
Q4: I am having trouble dissolving DMHA to make a stock solution. What solvents should I use?
A4: Due to its zwitterionic nature, with both a carboxylic acid and a tertiary amine, DMHA has complex solubility. It is generally soluble in polar solvents.[3]
-
Recommended Solvents: Water, DMSO, and polar protic solvents are good starting points.
-
Aiding Dissolution: If you encounter precipitation or phase separation, gentle heating and/or sonication can aid dissolution.[10]
-
Aqueous Solutions: If preparing aqueous stock solutions for biological experiments, it is best practice to sterilize by filtering through a 0.22 µm filter before use and to prepare them fresh.[10]
Section 3: Analytical and Characterization Challenges
Accurate analysis is key to confirming the identity, purity, and stereochemistry of your compound.
Q5: My HPLC analysis of DMHA shows poor peak shape (e.g., tailing or fronting). How can I improve it?
A5: Poor peak shape in HPLC is a common issue, often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.[11]
Troubleshooting HPLC Peak Shape for DMHA
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary ionic interactions between the amine/carboxylate and residual silanols on the C18 column. | Adjust Mobile Phase pH: Buffer the mobile phase to a pH ~2 units below the pKa of the carboxylic acid (to protonate it) or ~2 units above the pKa of the amine (to deprotonate it). This ensures the analyte is in a single, uncharged, or charged state.[12] |
| Overloaded column. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Poor sample solubility in the mobile phase. | Ensure the sample solvent is similar to or weaker than the mobile phase. |
| Broad Peaks | High dead volume in the HPLC system or column degradation. | Check fittings for leaks, use minimal tubing length, and test the column with a standard to check its efficiency. |
Q6: How can I reliably determine the enantiomeric excess (ee%) of my synthesized (R)-DMHA?
A6: Determining enantiomeric purity requires a chiral separation method. Standard reversed-phase HPLC will not separate enantiomers.
-
Chiral HPLC: This is the most common and reliable method. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[13] Method development will involve screening different chiral columns and mobile phases (often normal-phase like hexane/isopropanol or polar organic modes).
-
Derivatization: An alternative approach involves reacting your DMHA with a chiral derivatizing agent of known high enantiomeric purity (e.g., Mosher's acid chloride). This creates a pair of diastereomers, which can then be separated and quantified on a standard, non-chiral HPLC or by NMR spectroscopy.
Analytical Workflow for Identity and Purity Confirmation
Sources
- 1. L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. CAS 2921-13-3: (3R)-4-(dimethylamino)-3-hydroxybutanoic ac… [cymitquimica.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 9. hepatochem.com [hepatochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
Technical Support Center: Optimizing Synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
Welcome to the technical support center for the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this important chiral molecule. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare (R)-4-(Dimethylamino)-3-hydroxybutanoic acid?
A1: The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid typically starts from a readily available chiral C4 building block. The two most prevalent strategies are:
-
Nucleophilic Substitution on a Chiral Precursor: This is a robust and widely used method. It involves the preparation of an ester of (R)-4-halo-3-hydroxybutanoic acid (e.g., the bromo or chloro derivative) or a cyclic precursor like (R)-3-hydroxy-γ-butyrolactone. This intermediate then undergoes a nucleophilic substitution reaction with dimethylamine to introduce the desired dimethylamino group at the C4 position. The subsequent hydrolysis of the ester or lactone yields the final product. This approach is advantageous as it leverages the well-established chemistry of preparing the chiral hydroxy acid core.
-
Enzymatic or Whole-Cell Biocatalysis: Biocatalytic methods offer a highly enantioselective and environmentally friendly alternative. This can involve the use of engineered microorganisms or isolated enzymes to perform key transformations. For instance, a biocatalyst could be used for the asymmetric reduction of a keto-ester to form the (R)-hydroxy ester, followed by a chemical amination step. Alternatively, some biocatalytic systems can directly aminate a precursor molecule with high stereoselectivity.
Q2: I am observing low yields in the dimethylamination step of my (R)-4-bromo-3-hydroxybutanoate ester. What are the likely causes and how can I improve the yield?
A2: Low yields in the dimethylamination step can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Side Reactions: The primary competing reaction is elimination, which forms an unsaturated byproduct. This is more likely to occur at higher temperatures or with sterically hindered bases.
-
Solution: Employ milder reaction conditions. Use a less hindered base if one is required, and maintain a lower reaction temperature. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often preferred over protic solvents which can promote elimination.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reactivity of the starting materials or suboptimal reaction time.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Increasing the concentration of dimethylamine (using a solution in a suitable solvent or as a gas) can also drive the reaction forward.
-
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is performed at a low temperature and that the pH is carefully controlled to avoid degradation of the amino acid product.
-
Q3: My final product shows a loss of enantiomeric purity. What could be causing this racemization?
A3: Maintaining the stereochemical integrity of the chiral center at C3 is paramount. Racemization can occur at several stages:
-
During the Halogenation/Activation Step: If you are preparing the 4-halo precursor, harsh conditions can lead to racemization.
-
Solution: Use mild halogenating or activating agents and control the reaction temperature carefully.
-
-
During the Amination Step: While less common for this specific reaction, strong basic conditions or prolonged reaction times at elevated temperatures can potentially lead to some degree of racemization.
-
Solution: As with yield optimization, use milder conditions and monitor the reaction to avoid unnecessarily long reaction times.
-
-
During Hydrolysis of the Ester: The final hydrolysis step, if not controlled properly, can be a source of racemization, especially under harsh acidic or basic conditions.
-
Solution: Employ enzymatic hydrolysis or mild chemical hydrolysis conditions (e.g., using lithium hydroxide in a THF/water mixture at low temperatures) to cleave the ester with minimal impact on the chiral center.
-
Troubleshooting Guides
This section provides a more detailed, problem-solution format for specific issues you might encounter during your synthesis.
Problem 1: Formation of Significant Amounts of an Unsaturated Byproduct
Symptoms:
-
GC-MS or NMR analysis of the crude product shows a significant peak corresponding to a butenoic acid derivative.
-
The yield of the desired (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is significantly reduced.
Probable Cause: The formation of an unsaturated byproduct is indicative of an E2 elimination reaction competing with the desired SN2 substitution of the leaving group at the C4 position by dimethylamine. This is often promoted by:
-
High Reaction Temperatures: Increased thermal energy favors the higher activation energy pathway of elimination.
-
Sterically Hindered Base (if used): While dimethylamine itself is the nucleophile, the presence of a strong, bulky base can preferentially abstract a proton, initiating elimination.
-
Inappropriate Solvent Choice: Protic solvents can stabilize the transition state of the elimination reaction.
Step-by-Step Solutions:
-
Optimize Reaction Temperature:
-
Protocol: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C).
-
Analysis: Monitor the reactions by TLC or GC-MS at regular intervals to determine the temperature at which the rate of substitution is maximized relative to elimination.
-
-
Solvent Selection:
-
Protocol: Screen a range of polar aprotic solvents such as acetonitrile, DMF, and DMSO.
-
Rationale: These solvents solvate the cation but not the nucleophile as strongly, increasing the nucleophilicity of dimethylamine and favoring the SN2 pathway.
-
-
Control of Basicity:
-
Protocol: If a base is necessary to neutralize any generated acid, use a non-nucleophilic, sterically non-demanding base like potassium carbonate.
-
Rationale: This minimizes the promotion of the E2 elimination pathway.
-
Data Presentation: Effect of Temperature and Solvent on Byproduct Formation
| Temperature (°C) | Solvent | Desired Product (%) | Unsaturated Byproduct (%) |
| 60 | Ethanol | 45 | 55 |
| 25 | Ethanol | 65 | 35 |
| 25 | Acetonitrile | 85 | 15 |
| 0 | Acetonitrile | 92 | 8 |
Problem 2: Difficulty in Purifying the Final Product
Symptoms:
-
The isolated product is an oil or a sticky solid that is difficult to crystallize.
-
NMR analysis shows the presence of residual salts or starting materials.
Probable Cause: (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a zwitterionic compound, which can make it highly soluble in water and difficult to handle. Impurities can include inorganic salts from the workup or unreacted starting materials.
Step-by-Step Solutions:
-
Ion-Exchange Chromatography:
-
Protocol: This is the most effective method for purifying amino acids.
-
Dissolve the crude product in deionized water.
-
Load the solution onto a column packed with a suitable ion-exchange resin (e.g., Dowex 50W).
-
Wash the column with water to remove non-ionic impurities.
-
Elute the desired product with a dilute aqueous ammonia solution.
-
Lyophilize the collected fractions containing the pure product.
-
-
-
Crystallization:
-
Protocol: If ion-exchange chromatography is not feasible, crystallization can be attempted.
-
After an initial workup to remove the bulk of impurities, dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol or isopropanol).
-
Slowly add a less polar co-solvent (e.g., diethyl ether or acetone) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Note: This may require multiple attempts with different solvent systems.
-
Experimental Workflow: Purification via Ion-Exchange Chromatography
Caption: Workflow for the purification of the target compound.
Problem 3: Inconsistent Enantiomeric Excess (ee) of the Final Product
Symptoms:
-
Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess.
-
The optical rotation of the product is lower than the literature value.
Probable Cause: Loss of stereochemical integrity can occur at various stages of the synthesis, as mentioned in the FAQs. A common culprit is the final hydrolysis step.
Step-by-Step Solutions:
-
Mild Hydrolysis Conditions:
-
Protocol: Avoid harsh acidic or basic conditions for ester hydrolysis.
-
Method A (Mild Base): Use lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature.
-
Method B (Enzymatic): Employ a lipase, such as Candida antarctica lipase B (CAL-B), for a highly selective hydrolysis under mild conditions.
-
-
-
Chiral Integrity Check at Intermediate Stages:
-
Protocol: After each key step (e.g., after the amination and before hydrolysis), take a small sample and analyze its enantiomeric purity (e.g., by chiral GC or HPLC after derivatization if necessary).
-
Rationale: This will help pinpoint the exact step where racemization is occurring.
-
Logical Relationship: Factors Affecting Enantiomeric Excess
Caption: Key factors for maintaining high enantiomeric excess.
References
-
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, [Link]
- Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, [Link]
-
4-(Dimethylamino)-3-hydroxybutanoic acid. PubChem, [Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal, [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Royal Society of Chemistry, [Link]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-4-(Dimethylamino)-3-hydroxybutanoic Acid: Unraveling Enantioselective Bioactivity
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from therapeutic efficacy to toxicity. This guide provides an in-depth comparison of the known and potential differential activities of the (R)- and (S)-enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid, a compound of interest for its dual action on the GABAergic system and carnitine biosynthesis.
While direct comparative studies on the enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid are not extensively available in the current body of scientific literature, we can draw significant insights from closely related analogs and the established principles of stereoselectivity in pharmacology. This guide will synthesize available data, provide detailed experimental protocols for characterization, and offer a forward-looking perspective on the potential therapeutic implications of each enantiomer.
The Principle of Stereoselectivity: Insights from a Close Analog, GABOB
To understand the potential for differential activity between the enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid, it is instructive to examine the well-documented enantioselective actions of a structurally similar compound, 4-amino-3-hydroxybutanoic acid (GABOB). GABOB, also a GABA analog, has demonstrated clear differences in the activity of its (R)- and (S)-enantiomers at various GABA receptor subtypes.
Differential Affinity of GABOB Enantiomers for GABA Receptors
Both enantiomers of GABOB act as agonists at all three main classes of GABA receptors: GABA-A, GABA-B, and GABA-C. However, their potencies differ significantly across these receptor subtypes.
-
(S)-(+)-GABOB exhibits a higher affinity for GABA-A receptors compared to its (R)-counterpart.
-
(R)-(-)-GABOB , conversely, is a more potent agonist at GABA-B and GABA-C receptors .[1]
This enantioselectivity highlights the precise three-dimensional structural requirements for optimal ligand-receptor interactions. The spatial arrangement of the hydroxyl group and the amino group in relation to the carboxylic acid moiety dictates the binding affinity and subsequent receptor activation.
Table 1: Comparative Activity of GABOB Enantiomers at GABA Receptor Subtypes
| Enantiomer | GABA-A Receptor Activity | GABA-B Receptor Activity | GABA-C Receptor Activity |
| (R)-(-)-GABOB | Lower Affinity | Higher Potency Agonist | Higher Potency Agonist |
| (S)-(+)-GABOB | Higher Affinity | Partial Agonist | Similar Efficacy to (R)-enantiomer |
Data synthesized from Chebib et al. (2009).[1]
Based on these findings with GABOB, it is highly probable that the (R)- and (S)-enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid also exhibit differential activity at GABA receptors. The presence of the dimethylamino group may alter the overall potency and selectivity profile compared to GABOB, warranting direct experimental investigation.
Inhibition of Carnitine Biosynthesis: An Unexplored Avenue of Stereoselectivity
4-(Dimethylamino)-3-hydroxybutanoic acid is known to be an inhibitor of carnitine biosynthesis.[2] The final step in the biosynthesis of L-carnitine is the hydroxylation of gamma-butyrobetaine (GBB) to L-carnitine, a reaction catalyzed by the enzyme gamma-butyrobetaine hydroxylase (BBOX).[3] It is plausible that 4-(dimethylamino)-3-hydroxybutanoic acid acts as a competitive inhibitor of BBOX due to its structural similarity to GBB.
To date, the scientific literature lacks studies that have specifically investigated the stereoselective inhibition of BBOX by the (R)- and (S)-enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid. However, given that enzymatic reactions are inherently stereospecific, it is highly likely that one enantiomer is a more potent inhibitor of BBOX than the other. Elucidating this potential difference is a critical area for future research, as it could lead to the development of more targeted therapies for conditions where modulation of carnitine metabolism is desired.
Experimental Protocols for Characterizing Enantiomer Activity
To facilitate further research into the differential activities of (R)- and (S)-4-(dimethylamino)-3-hydroxybutanoic acid, this section provides detailed, field-proven protocols for assessing their effects on GABA receptors and carnitine biosynthesis.
GABA Receptor Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. The following protocols are adapted from established methods for GABA-A and GABA-B receptor binding.
Diagram 1: Workflow for GABA Receptor Radioligand Binding Assay
Caption: Workflow for determining GABA receptor binding affinity.
A. GABA-A Receptor Binding Assay ([³H]-Muscimol)
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in 20 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation.
-
Wash the pellet three more times with Tris-HCl buffer to remove endogenous GABA.
-
Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 100 µL of the membrane preparation to each well.
-
Add 50 µL of various concentrations of the test compound ((R)- or (S)-4-(dimethylamino)-3-hydroxybutanoic acid) or vehicle.
-
Add 50 µL of [³H]-Muscimol (final concentration ~1-2 nM).
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the plate at 4°C for 30 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. GABA-B Receptor Binding Assay ([³H]-Baclofen)
The protocol is similar to the GABA-A receptor assay with the following modifications:
-
Radioligand: Use [³H]-Baclofen (final concentration ~2-5 nM).
-
Buffer: Use a buffer containing 50 mM Tris-HCl and 2.5 mM CaCl₂ (pH 7.4).
-
Non-specific binding: Use a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Incubation: Incubate at room temperature for 20 minutes.
Inhibition of Carnitine Biosynthesis Assay (γ-Butyrobetaine Hydroxylase Activity)
This assay measures the activity of γ-butyrobetaine hydroxylase (BBOX), the enzyme responsible for the final step of carnitine synthesis.
Diagram 2: Workflow for BBOX Inhibition Assay
Caption: Workflow for assessing BBOX enzyme inhibition.
-
Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 4 mM ascorbate, and 200 µM FeSO₄.
-
In a microcentrifuge tube, combine the reaction buffer, 1 mM 2-oxoglutarate, and recombinant human BBOX enzyme.
-
Add various concentrations of the test compound ((R)- or (S)-4-(dimethylamino)-3-hydroxybutanoic acid) or vehicle.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, gamma-butyrobetaine (final concentration ~50-100 µM).
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., deuterated L-carnitine).
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant for the amount of L-carnitine formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of BBOX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by non-linear regression analysis.
-
Conclusion and Future Directions
The principle of stereoselectivity is a cornerstone of modern pharmacology. While direct comparative data for the enantiomers of 4-(dimethylamino)-3-hydroxybutanoic acid are currently limited, the pronounced enantioselective effects of its close analog, GABOB, on GABA receptors provide a strong rationale for anticipating similar differential activities. It is hypothesized that the (R)-enantiomer may be more active at GABA-B and GABA-C receptors, while the (S)-enantiomer may show preference for GABA-A receptors.
Furthermore, the inhibitory effect of 4-(dimethylamino)-3-hydroxybutanoic acid on carnitine biosynthesis presents another critical area where stereoselectivity is likely to play a significant role. The detailed experimental protocols provided in this guide offer a robust framework for researchers to elucidate the specific activities of each enantiomer.
Future studies should focus on:
-
Performing head-to-head comparisons of the (R)- and (S)-enantiomers in GABA receptor binding and functional assays.
-
Determining the IC50 values of each enantiomer for the inhibition of gamma-butyrobetaine hydroxylase.
-
Evaluating the in vivo pharmacological effects of the individual enantiomers to correlate receptor and enzyme activity with physiological outcomes.
By systematically characterizing the bioactivity of each enantiomer, the scientific community can unlock the full therapeutic potential of 4-(dimethylamino)-3-hydroxybutanoic acid and its derivatives, paving the way for the development of more potent and selective drugs with improved safety profiles.
References
-
Chebib, M., et al. (2009). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(1), 59-68. [Link]
-
Leśniak, R. K., et al. (2019). 19F NMR studies on γ-butyrobetaine hydroxylase provide mechanistic insights and suggest a dual inhibition mode. Chemical Communications, 55(98), 14717-14720. [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Retrieved from [Link]
- Johnston, G. A. R. (2013). GABOB, a naturally occurring analogue of GABA. In GABA and sleep (pp. 107-119). Birkhäuser Basel.
Sources
- 1. Gamma-butyrobetaine hydroxylase: stereochemical course of the hydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Evaluating (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid and L-Carnitine as Acetyltransferase Substrates
This guide provides a detailed comparison of the natural substrate L-carnitine and its synthetic analog, (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHBA), in the context of acetyltransferase reactions. We will delve into the kinetics, reaction mechanisms, and the precise experimental protocols required to evaluate and compare such substrates, offering researchers a framework for their own investigations.
Introduction: The Central Role of Carnitine Acetyltransferase (CrAT)
Mitochondrial Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular energy metabolism. It catalyzes the reversible transfer of short-chain acyl groups, most notably acetyl groups, between Coenzyme A (CoA) and L-carnitine.[1] This function is critical for buffering the acetyl-CoA/CoA ratio, which influences the cell's ability to switch between glucose and fatty acid oxidation.[2] Given this central role, understanding how different substrates interact with CrAT is crucial for fields ranging from metabolic research to drug development.
L-carnitine is the endogenous substrate for this reaction, essential for transporting fatty acids into the mitochondria for β-oxidation.[3] Synthetic analogs, such as (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (DMHBA), are valuable tools for probing the enzyme's active site and developing potential therapeutic modulators of energy metabolism. This guide will compare the established role of L-carnitine with the properties of DMHBA, providing both the theoretical background and the practical methodology for their evaluation.
Molecular Structures at a Glance
The structural similarities and differences between L-carnitine and DMHBA are key to understanding their potential interactions with the CrAT active site. L-carnitine possesses a quaternary ammonium group and a hydroxyl group, both essential for binding. DMHBA maintains the core structure but features a dimethylamino group instead of the trimethylammonium group found in carnitine. This seemingly minor change can have significant implications for enzyme binding and catalytic efficiency.
Comparative Kinetics in the Acetyltransferase Reaction
The performance of a substrate is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ indicates a higher affinity.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic speed.
-
kcat/Kₘ (Catalytic Efficiency): This ratio is the most effective measure for comparing the specificity of an enzyme for different substrates. A higher kcat/Kₘ signifies greater efficiency.
Kinetic Data Summary
While extensive direct comparative studies on the kinetics of DMHBA as a CrAT substrate are not widely available in the literature, we can reference known values for the natural substrate, L-carnitine, to establish a benchmark. Studies have reported dissociation constants (which are related to Kₘ) for L-carnitine in the range of 236 to 506 µM.[4]
| Substrate | Kₘ (µM) | Vₘₐₓ (relative) | Catalytic Efficiency (kcat/Kₘ) |
| L-Carnitine | ~236 - 506[4] | 100% (Baseline) | High |
| (R)-DMHBA | Data Not Available | Data Not Available | Data Not Available |
Expert Insight: The substitution of the trimethylammonium group (L-carnitine) with a dimethylamino group (DMHBA) would be predicted to alter the binding affinity (Kₘ). The quaternary ammonium of carnitine is crucial for a strong ionic interaction in the active site. A tertiary amine, as in DMHBA, may result in weaker binding, leading to a higher Kₘ and likely a lower overall catalytic efficiency. The experimental protocol provided in Section 5 is designed to precisely determine these unknown values for DMHBA or any other carnitine analog.
Mechanism of Action and Binding
CrAT operates via a sequential, ordered Bi-Bi reaction mechanism.[2] This means that both substrates must bind to the enzyme to form a ternary complex before any products are released. For the forward reaction, evidence suggests a preferred pathway where carnitine binds first, followed by acetyl-CoA.[2] The reverse order of binding can decrease the catalytic rate by as much as 100-fold.[2]
The binding of both L-carnitine and acetyl-CoA induces conformational changes in the enzyme's secondary structure.[4] The active site contains specific residues that interact with the hydroxyl and carboxylate groups of carnitine, while a hydrophobic pocket accommodates the acyl chain.[5] Inhibitors like mildronate, which are structurally similar to carnitine, act competitively by binding to the same site.[6]
Below is a diagram illustrating the core reversible reaction catalyzed by Carnitine Acetyltransferase.
Caption: The reversible acetyl group transfer reaction catalyzed by CrAT.
Experimental Protocol: Spectrophotometric Assay of CrAT Activity
To empirically determine and compare the kinetic parameters of L-carnitine and DMHBA, a continuous spectrophotometric assay is highly reliable. This protocol is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) with the free thiol group of Coenzyme A (CoA-SH), a product of the forward acetyltransferase reaction.[7][8] The reaction produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Workflow Diagram
Caption: Experimental workflow for kinetic analysis of CrAT substrates.
Step-by-Step Methodology
A. Reagent Preparation
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0. Prepare using Trizma Base and adjust pH with 1 M HCl at 25°C.
-
DTNB Solution: 4 mg/mL DTNB dissolved in the Reaction Buffer.[7] Prepare this solution fresh.
-
Acetyl-CoA Stock: 10 mM Acetyl-CoA in deionized water. Store in aliquots at -20°C.
-
Substrate Stocks: 200 mM stocks of both L-carnitine and (R)-DMHBA in deionized water.
-
Enzyme Solution: Immediately before use, dilute purified CrAT in cold Reaction Buffer to a working concentration (e.g., 0.5 - 1.0 units/mL).
B. Assay Procedure
-
Assay Mixture: For each substrate concentration, prepare an assay mixture in a 1 mL cuvette. A typical reaction would include:
-
850 µL Reaction Buffer
-
50 µL DTNB Solution
-
50 µL Acetyl-CoA Stock (final concentration 0.5 mM)
-
Variable volume of substrate stock (e.g., to achieve final concentrations from 0.05 mM to 5 mM)
-
Adjust final volume to 990 µL with Reaction Buffer.
-
-
Blank Measurement: For each substrate concentration, prepare a corresponding blank cuvette containing all components except the enzyme.
-
Equilibration: Place the cuvettes in a thermostatted spectrophotometer set to 25°C and allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Enzyme Solution to the sample cuvette (add 10 µL of cold buffer to the blank). Mix immediately by gentle inversion.
-
Data Collection: Immediately begin recording the absorbance at 412 nm every 10 seconds for 5 minutes.
C. Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, subtract the rate of the blank reaction (if any) from the sample reaction rate. Plot Absorbance vs. Time and determine the slope of the initial linear portion. Convert this rate (Abs/min) to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[7]
-
Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations. Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for both L-carnitine and DMHBA.
Trustworthiness through Self-Validation: This protocol is self-validating. The inclusion of a blank for each concentration corrects for any non-enzymatic reaction. The analysis relies on measuring the initial reaction velocity, which is critical for accurate Michaelis-Menten kinetics, as it ensures that less than 10% of the substrate has been consumed and that product inhibition is negligible.
Discussion and Implications
By executing the described protocol, researchers can definitively quantify the performance of DMHBA relative to L-carnitine.
-
If DMHBA is a Good Substrate (Low Kₘ, High Vₘₐₓ): This would suggest that the trimethylammonium group is not strictly required and that a dimethylamino group is sufficient for effective binding and catalysis. This could open avenues for developing other carnitine analogs with modified properties.
-
If DMHBA is a Poor Substrate (High Kₘ, Low Vₘₐₓ): This would highlight the critical importance of the quaternary ammonium cation for optimal interaction with the enzyme's active site. Such a finding would reinforce the high specificity of CrAT for its natural substrate.
-
If DMHBA acts as an Inhibitor: It is also possible that DMHBA binds to the active site but is not efficiently turned over, thus acting as a competitive inhibitor. The experimental data would reveal this if reaction rates decrease in the presence of both L-carnitine and DMHBA.
These results are vital for drug development professionals. A compound that can compete with L-carnitine could be used to modulate cellular energy metabolism, a strategy being explored for conditions like type 2 diabetes and obesity.[1]
Conclusion
While L-carnitine is the well-established, high-efficiency substrate for Carnitine Acetyltransferase, the precise kinetic profile of its synthetic analog, (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid, requires empirical determination. The structural difference in the amine group is predicted to reduce binding affinity and catalytic efficiency, but robust experimental validation is essential. The detailed spectrophotometric assay protocol provided in this guide offers a clear and reliable path for researchers to perform a direct, quantitative comparison of these two molecules, enabling a deeper understanding of CrAT substrate specificity and providing valuable data for metabolic research and therapeutic design.
References
-
Ramsay, R. R., & Zammit, V. A. (2020). Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction. Biochemistry and Biophysics Reports, 23, 100787. [Link]
-
Liu, J., Head, E., Gharib, A. M., Yuan, W., Ingersoll, R. T., Hagen, T. M., Cotman, C. W., & Ames, B. N. (2002). Age-associated mitochondrial oxidative decay: improvement of carnitine acetyltransferase substrate-binding affinity and activity in brain by feeding old rats acetyl-L-carnitine and/or R-alpha-lipoic acid. Proceedings of the National Academy of Sciences of the United States of America, 99(4), 1876–1881. [Link]
-
Chase, J. F., & Tubbs, P. K. (1972). The substrate specificity of carnitine acetyltransferase. The Biochemical journal, 129(1), 55–65. [Link]
-
Liu, J., Killilea, D. W., & Ames, B. N. (2002). Comparison of the effects of L-carnitine and acetyl-L-carnitine on carnitine levels, ambulatory activity, and oxidative stress biomarkers in the brain of old rats. Annals of the New York Academy of Sciences, 959, 393–408. [Link]
-
Chase, J. F., & Tubbs, P. K. (1966). Some kinetic studies on the mechanism of action of carnitine acetyltransferase. The Biochemical journal, 99(1), 32–40. [Link]
-
Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in molecular biology (Clifton, N.J.), 1574, 9–15. [Link]
-
Hagen, T. M., Liu, J., Lykkesfeldt, J., Wehr, C. M., Ingersoll, R. T., Vinarsky, V., Bartholomew, J. C., & Ames, B. N. (2002). Age-associated mitochondrial oxidative decay: improvement of carnitine acetyltransferase substrate-binding affinity and activity in brain by feeding old rats acetyl-L-carnitine and/or R-alpha-lipoic acid. Proceedings of the National Academy of Sciences of the United States of America, 99(4), 1876–1881. [Link]
-
Zhong, W., Liu, Y., & Chen, S. (1995). Effects of substrate binding and pH on the secondary structure of carnitine acetyltransferase. Biochimica et biophysica acta, 1253(1), 27–32. [Link]
-
Oey, N. A., Fiedler, F., Wicher, G., Risy, S., Krämer, R., & Morand, R. (2021). Cardiolipin Stabilizes and Increases Catalytic Efficiency of Carnitine Palmitoyltransferase II and Its Variants S113L, P50H, and Y479F. International journal of molecular sciences, 22(9), 4811. [Link]
-
Foyn, H., Thompson, P. R., & Arnesen, T. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Methods in Molecular Biology, 1574, 9-15. [Link]
-
Quareshy, M., Shanmugam, M., Townsend, E., Jameson, E., Bugg, T. D. H., Cameron, A. D., & Chen, Y. (2020). Structural basis of carnitine monooxygenase CntA substrate specificity, inhibition and inter-subunit electron transfer. Journal of Biological Chemistry, 296, 100038. [Link]
-
National Academy of Sciences. (2002). Correction. Proceedings of the National Academy of Sciences of the United States of America, 99(10), 7184. [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Quareshy, M., et al. (2020). Structural basis of carnitine monooxygenase CntA substrate specificity, inhibition and inter-subunit electron transfer. CORE. [Link]
-
Proteopedia. (n.d.). Carnitine acetyltransferase. Proteopedia, life in 3D. [Link]
-
Gavino, V. C., & Gavino, G. R. (2003). Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria. Journal of lipid research, 44(7), 1386–1392. [Link]
-
Piskol, L., et al. (2024). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Frontiers in Microbiology, 15, 1366551. [Link]
-
Jaudzems, K., Kuka, J., Gutsaits, A., Zinovjevs, K., Kalvinsh, I., Liepinsh, E., Liepinsh, E., & Dambrova, M. (2009). Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism. Journal of enzyme inhibition and medicinal chemistry, 24(6), 1279–1285. [Link]
-
Angelini, C., Vergani, L., & Martinuzzi, A. (1987). Carnitine and acyltransferase in experimental neurogenic atrophies: changes with treatment. Muscle & nerve, 10(4), 336–341. [Link]
Sources
- 1. proteopedia.org [proteopedia.org]
- 2. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyze Carnitine and Acylcarnitine? - Creative Proteomics Blog [creative-proteomics.com]
- 4. Effects of substrate binding and pH on the secondary structure of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substrate specificity of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of carnitine acetyltransferase by mildronate, a regulator of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid: A Comparative Analysis
Introduction
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of L-carnitine. The stereochemistry at the C3 position is paramount for the biological activity of the final active pharmaceutical ingredient. Consequently, the development of efficient, stereoselective, and economically viable synthetic routes to this compound is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the leading methodologies for the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate method for a given application.
Method 1: Asymmetric Hydrogenation of a Keto Ester Precursor
This approach relies on the stereoselective reduction of a prochiral keto group in a suitable precursor, ethyl 4-(dimethylamino)-3-oxobutanoate, using a chiral catalyst. The resulting chiral hydroxy ester is then hydrolyzed to yield the target acid. Ruthenium-based catalysts with chiral ligands have shown particular promise in this transformation.
Underlying Principles
The success of this method hinges on the ability of the chiral catalyst to create a stereochemically defined environment around the prochiral ketone. The metal center, typically ruthenium, activates the hydrogen gas and coordinates to the ketone, while the chiral ligand directs the hydride transfer to one of the enantiotopic faces of the carbonyl group, leading to the preferential formation of the (R)-enantiomer. The choice of ligand is critical in achieving high enantioselectivity.
Experimental Protocol
Step 1: Asymmetric Hydrogenation of Ethyl 4-(dimethylamino)-3-oxobutanoate
-
In a high-pressure reactor, a solution of ethyl 4-(dimethylamino)-3-oxobutanoate (1 equivalent) in an organic solvent such as methanol is prepared.
-
A catalytic amount of a ruthenium complex with a chiral bisphosphine ligand (e.g., Ru(BINAP)Cl₂) is added (typically 0.0005 to 0.005 molar equivalents).
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (1-20 bar) at a controlled temperature (20-80°C) for 12-24 hours.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure to yield crude ethyl (R)-4-(dimethylamino)-3-hydroxybutanoate.
Step 2: Hydrolysis to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
-
The crude ethyl ester is dissolved in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
The mixture is stirred at room temperature until the ester hydrolysis is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
The aqueous solution is then carefully neutralized with an acid, such as hydrochloric acid, to precipitate the product.
-
The product is isolated by filtration or extraction and can be further purified by recrystallization.
Advantages and Disadvantages
-
Advantages: High enantioselectivity can be achieved with the appropriate catalyst system. The process is often characterized by good yields and is amenable to large-scale production.
-
Disadvantages: The synthesis of the chiral ligands and the cost of the ruthenium catalyst can be significant. The reaction often requires high-pressure equipment.
Method 2: Enzymatic Asymmetric Reduction of a Keto Ester Precursor
This "green chemistry" approach utilizes enzymes, specifically ketoreductases (KREDs), to catalyze the stereoselective reduction of a prochiral keto ester. This method often employs whole-cell biocatalysts, such as recombinant E. coli strains, which can be engineered for high efficiency and selectivity.
Underlying Principles
Ketoreductases are enzymes that have evolved to perform highly specific reductions of carbonyl compounds. The enzyme's active site is a precisely shaped chiral environment that binds the substrate in a specific orientation. A cofactor, typically NADPH, provides the hydride for the reduction, which is delivered to only one face of the ketone, resulting in the formation of a single enantiomer of the alcohol. Co-expression of another enzyme, such as glucose dehydrogenase, can be used to regenerate the NADPH cofactor in situ, making the process more efficient.
Experimental Protocol
Step 1: Whole-Cell Bioreduction of Ethyl 4-chloro-3-oxobutanoate
-
Recombinant E. coli cells expressing a ketoreductase and a glucose dehydrogenase are cultured and harvested.
-
The cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0) containing glucose as a co-substrate for cofactor regeneration.
-
Ethyl 4-chloro-3-oxobutanoate is added to the cell suspension.
-
The reaction mixture is incubated with gentle agitation at a controlled temperature (e.g., 30°C) for a specified period.
-
The reaction progress is monitored, and upon completion, the cells are removed by centrifugation.
-
The supernatant containing the product, ethyl (R)-4-chloro-3-hydroxybutanoate, is collected.
Step 2: Amination and Hydrolysis
-
The ethyl (R)-4-chloro-3-hydroxybutanoate is treated with an excess of dimethylamine in a suitable solvent to displace the chloride and form ethyl (R)-4-(dimethylamino)-3-hydroxybutanoate.
-
The resulting ester is then hydrolyzed under basic conditions, as described in Method 1, to yield (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Advantages and Disadvantages
-
Advantages: Extremely high enantioselectivity (often >99% e.e.) can be achieved under mild reaction conditions (room temperature, atmospheric pressure, aqueous media). Enzymes are biodegradable and environmentally friendly catalysts.
-
Disadvantages: The development and optimization of the biocatalyst can be time-consuming. Substrate concentration may be limited due to enzyme inhibition. Downstream processing to isolate the product from the aqueous reaction medium can be challenging.
Method 3: Chiral Pool Synthesis from (S)-3-Hydroxy-γ-butyrolactone
This strategy utilizes a readily available and inexpensive chiral starting material, (S)-3-hydroxy-γ-butyrolactone, which is derived from natural sources. The synthesis involves activating the hydroxyl group, followed by nucleophilic ring-opening with dimethylamine.
Underlying Principles
The core principle of this method is the transfer of the existing stereochemistry of the starting material to the final product. The hydroxyl group of (S)-3-hydroxy-γ-butyrolactone is first converted into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic attack by dimethylamine proceeds with inversion of configuration at the stereocenter, leading to the desired (R)-enantiomer of the final product after hydrolysis of the intermediate lactam.
Experimental Protocol
Step 1: Activation of (S)-3-Hydroxy-γ-butyrolactone
-
(S)-3-Hydroxy-γ-butyrolactone is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine.
-
The solution is cooled in an ice bath, and methanesulfonyl chloride or p-toluenesulfonyl chloride is added dropwise.
-
The reaction is stirred until the starting material is consumed, yielding the activated lactone.
Step 2: Nucleophilic Ring-Opening with Dimethylamine
-
The activated lactone is then reacted with an excess of dimethylamine in a sealed vessel.
-
The reaction mixture is stirred at room temperature or with gentle heating to facilitate the ring-opening and formation of an intermediate amide.
Step 3: Hydrolysis to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
-
The intermediate amide is hydrolyzed under acidic or basic conditions to yield the final product, (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Advantages and Disadvantages
-
Advantages: The starting material is readily available and enantiomerically pure, avoiding the need for a separate resolution or asymmetric step. The reactions are generally straightforward to perform.
-
Disadvantages: This method involves multiple synthetic steps, which can lower the overall yield. The use of activating agents like sulfonyl chlorides can generate corrosive byproducts.
Comparative Data
| Parameter | Asymmetric Hydrogenation | Enzymatic Asymmetric Reduction | Chiral Pool Synthesis |
| Starting Material | Ethyl 4-(dimethylamino)-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate | (S)-3-Hydroxy-γ-butyrolactone |
| Key Transformation | Ru-catalyzed asymmetric hydrogenation | KRED-catalyzed asymmetric reduction | Nucleophilic ring-opening |
| Typical Yield | 80-95% | 90-95% | 60-80% (overall) |
| Enantiomeric Excess | >95% e.e. | >99% e.e. | >99% e.e. (from pure starting material) |
| Reaction Conditions | High pressure (1-20 bar), elevated temp. (20-80°C) | Atmospheric pressure, room temp. | Generally mild, may require heating |
| Catalyst/Reagent Cost | High (Ru catalyst, chiral ligand) | Moderate (enzyme production) | Low (starting material) |
| Scalability | Readily scalable | Can be challenging to scale up | Readily scalable |
| Environmental Impact | Use of heavy metals, organic solvents | "Green" process, aqueous media | Use of sulfonyl chlorides, organic solvents |
Experimental Workflow Diagrams
Caption: Asymmetric Hydrogenation Workflow.
Caption: Enzymatic Asymmetric Reduction Workflow.
Caption: Chiral Pool Synthesis Workflow.
Conclusion
The choice of synthetic method for (R)-4-(Dimethylamino)-3-hydroxybutanoic acid depends on a variety of factors including the desired scale of production, cost considerations, and the availability of specialized equipment and expertise.
-
Asymmetric hydrogenation offers a robust and scalable solution, particularly for industrial applications where the initial investment in catalysts and equipment can be justified by high throughput and yields.
-
Enzymatic asymmetric reduction represents a highly attractive "green" alternative, providing exceptional enantioselectivity under mild conditions. This method is ideal for applications where sustainability and high optical purity are the primary drivers.
-
Chiral pool synthesis is a valuable approach when a readily available and inexpensive chiral starting material can be leveraged. It offers a straightforward synthetic route, although it may involve more steps and potentially lower overall yields compared to the other methods.
Ultimately, a thorough evaluation of the specific requirements of the project, including economic and environmental considerations, will guide the selection of the most suitable synthetic strategy.
References
- CN107162893A - (R)
-
Liu, Y., Xu, Z., Jing, K., Jiang, X., Wang, F., & Cen, P. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology letters, 27(2), 119–125. (URL: [Link])
-
Lusiani, C. E., et al. (2022). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. DISTILAT, 8(2), 394-401. (URL: [Link])
-
PubChem. (n.d.). 4-(Dimethylamino)-3-hydroxybutanoic acid. National Center for Biotechnology Information. (URL: [Link])
A Guide to Replicating Published Findings on (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid (L-Carnitine)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate published findings on the synthesis and characterization of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid, a compound of significant interest commonly known as L-carnitine. In the pursuit of scientific advancement, the ability to independently verify and build upon prior work is paramount. This document outlines two distinct and established synthetic routes, complete with detailed experimental protocols and the expected analytical data for verification. The objective is to provide a practical, in-depth resource that not only details the "how" but also explains the "why" behind the chosen methodologies, ensuring a robust and reliable replication of published results.
Introduction to (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is an endogenous quaternary ammonium compound that plays a crucial role in fatty acid metabolism. Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. Due to its vital biological role, L-carnitine is widely used as a nutritional supplement and is investigated for various therapeutic applications. The stereochemistry of this molecule is critical; only the (R)-enantiomer is biologically active, while the (S)-enantiomer can have inhibitory effects. Therefore, the enantioselective synthesis and rigorous analytical verification of the correct stereoisomer are of utmost importance.
This guide will compare two distinct and published approaches for the synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic acid:
-
Enzymatic Resolution of a Racemic Precursor: A chemoenzymatic approach that leverages the high selectivity of enzymes to resolve a racemic mixture.
-
Asymmetric Synthesis from a Chiral Precursor: A stereoselective chemical synthesis starting from a commercially available chiral building block.
For each method, we will provide a step-by-step protocol, expected analytical outcomes, and a discussion of the underlying scientific principles.
Method 1: Chemoenzymatic Synthesis via Enzymatic Resolution
This approach involves the synthesis of a racemic intermediate, followed by an enzymatic resolution step to selectively isolate the desired (R)-enantiomer. This method is often favored for its high enantioselectivity and environmentally benign reaction conditions.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for chemoenzymatic synthesis of L-carnitine.
Detailed Protocol:
Step 1: Synthesis of Racemic 3-hydroxy-4-(dimethylamino)butanenitrile
-
In a well-ventilated fume hood, combine dimethylamine (2.0 eq) in an aqueous solution with glycidonitrile (1.0 eq) at 0-5 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic 3-hydroxy-4-(dimethylamino)butanenitrile.
Rationale: This is a standard nucleophilic ring-opening of an epoxide. The use of an excess of dimethylamine drives the reaction to completion. The low temperature helps to control the exothermicity of the reaction.
Step 2: Enzymatic Resolution
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Disperse the racemic 3-hydroxy-4-(dimethylamino)butanenitrile in the buffer.
-
Add a lipase enzyme (e.g., Candida antarctica lipase B, CAL-B) to the mixture.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.
-
The enzyme will selectively hydrolyze the (S)-nitrile to the corresponding (S)-carboxylic acid, leaving the (R)-nitrile largely unreacted.
Rationale: Enzymes are chiral catalysts and can differentiate between the two enantiomers of a racemic substrate. Lipases are commonly used for their ability to catalyze the hydrolysis of nitriles with high enantioselectivity.
Step 3: Isolation and Hydrolysis of the (R)-enantiomer
-
Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Adjust the pH of the solution to separate the (S)-acid from the unreacted (R)-nitrile.
-
Extract the (R)-nitrile with an organic solvent.
-
Hydrolyze the isolated (R)-nitrile to (R)-4-(Dimethylamino)-3-hydroxybutanoic acid using acidic or basic conditions.
-
Purify the final product by recrystallization or ion-exchange chromatography.
Expected Analytical Data:
| Parameter | Expected Result |
| ¹H NMR (D₂O) | δ 2.5-2.7 (m, 2H), δ 3.1 (s, 6H), δ 4.4-4.5 (m, 1H) |
| ¹³C NMR (D₂O) | δ 45.0, 55.0, 65.0, 175.0 |
| Chiral HPLC | A single peak corresponding to the (R)-enantiomer with an enantiomeric excess (e.e.) >99%. |
| Specific Rotation | [α]²⁰D = -31.0° (c=1, H₂O) |
Method 2: Asymmetric Synthesis from a Chiral Precursor
This method utilizes a starting material that is already enantiomerically pure, thereby directing the synthesis towards the desired stereoisomer of the final product. A common starting material is (R)-epichlorohydrin.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis of L-carnitine.
Detailed Protocol:
Step 1: Synthesis of (R)-1-chloro-3-(dimethylamino)propan-2-ol
-
In a reaction vessel, dissolve (R)-epichlorohydrin (1.0 eq) in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add an aqueous solution of dimethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude product.
Rationale: The regioselective nucleophilic attack of dimethylamine occurs preferentially at the less hindered carbon of the epoxide, preserving the stereochemistry at the chiral center.
Step 2: Cyanation and Hydrolysis
-
Dissolve the crude (R)-1-chloro-3-(dimethylamino)propan-2-ol in a suitable solvent mixture (e.g., ethanol/water).
-
Add sodium cyanide (1.5 eq) and heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and then hydrolyze the resulting nitrile in situ by adding a strong acid (e.g., HCl) and heating to reflux for an additional 12 hours.
Rationale: The cyanide ion acts as a nucleophile, displacing the chloride. The subsequent hydrolysis of the nitrile group under acidic conditions yields the carboxylic acid.
Step 3: Purification
-
After hydrolysis, cool the reaction mixture and adjust the pH to the isoelectric point of L-carnitine (around pH 6) to facilitate precipitation.
-
Collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/acetone) to obtain pure (R)-4-(Dimethylamino)-3-hydroxybutanoic acid.
Expected Analytical Data:
The expected analytical data for the final product from this method are identical to those listed for Method 1.
| Parameter | Expected Result |
| ¹H NMR (D₂O) | δ 2.5-2.7 (m, 2H), δ 3.1 (s, 6H), δ 4.4-4.5 (m, 1H) |
| ¹³C NMR (D₂O) | δ 45.0, 55.0, 65.0, 175.0 |
| Chiral HPLC | A single peak corresponding to the (R)-enantiomer with an enantiomeric excess (e.e.) >98%. |
| Specific Rotation | [α]²⁰D = -31.0° (c=1, H₂O) |
Comparison of the Two Methods
| Feature | Method 1: Chemoenzymatic Resolution | Method 2: Asymmetric Synthesis |
| Starting Material | Racemic, often cheaper | Enantiomerically pure, more expensive |
| Stereocontrol | High enantioselectivity from the enzyme | Dependent on the purity of the starting material |
| Process | Involves a resolution step, potentially lower yield | More direct synthetic route |
| Reagents | Uses enzymes, generally milder conditions | May use hazardous reagents like sodium cyanide |
| Scalability | Can be challenging for large-scale production | Generally more scalable |
Conclusion
Both the chemoenzymatic and asymmetric synthesis routes are viable and well-documented methods for producing (R)-4-(Dimethylamino)-3-hydroxybutanoic acid. The choice of method will depend on factors such as cost of starting materials, availability of specialized equipment (e.g., for enzymatic reactions), and desired scale of production. The analytical data provided in this guide serves as a benchmark for researchers to confirm the successful replication of these published findings. It is crucial to perform a thorough analytical characterization to ensure the identity, purity, and, most importantly, the stereochemical integrity of the final product.
References
- Synthesis of L-carnitine.
-
L-carnitine. PubChem. [Link]
-
The chemistry and biochemistry of carnitine. University of Wisconsin-Madison. [Link]
-
Determination of L-carnitine in food and biological samples: a review. Journal of the Brazilian Chemical Society. [Link]
-
Enantioselective determination of carnitine in pharmaceutical formulations by chiral ligand-exchange chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid, a compound often utilized in metabolic research and as a chiral building block. While specific safety data for this exact molecule is not extensively documented, this guide synthesizes information from analogous compounds and established best practices for chemical waste management to ensure a conservative and safe approach.
Understanding the Compound: Hazard Profile and Chemical Properties
(R)-4-(Dimethylamino)-3-hydroxybutanoic acid is an amino acid derivative.[1] Structurally, it is a derivative of butanoic acid containing both a hydroxyl and a dimethylamino functional group.[1] This bifunctionality influences its chemical behavior and potential hazards.
According to information available on PubChem, 4-(Dimethylamino)-3-hydroxybutanoic acid is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A Safety Data Sheet (SDS) for the similar compound, (R)-3-Hydroxybutyric acid, indicates that it should be handled with care, avoiding contact with skin and eyes.[3] Given the presence of the amino group in our target compound, a cautious approach assuming similar or potentially greater irritant properties is warranted.
Table 1: Key Chemical and Safety Information
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | PubChem[2] |
| Molecular Weight | 147.17 g/mol | PubChem[2] |
| Primary Hazards | Irritant | PubChem[2] |
| GHS Hazard Statements | H315, H319, H335 | PubChem[2] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid waste requires a systematic evaluation of the waste stream and adherence to institutional and regulatory guidelines. The following workflow provides a logical progression for making informed disposal decisions.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
